Sodium tantalate
Description
Structure
2D Structure
Properties
Molecular Formula |
NaO3Ta |
|---|---|
Molecular Weight |
251.936 g/mol |
IUPAC Name |
sodium;oxido(dioxo)tantalum |
InChI |
InChI=1S/Na.3O.Ta/q+1;;;-1; |
InChI Key |
VITUBTZOEDGNCK-UHFFFAOYSA-N |
Canonical SMILES |
[O-][Ta](=O)=O.[Na+] |
Synonyms |
NaTaO3 sodium tantalate |
Origin of Product |
United States |
Synthesis and Fabrication Methodologies of Sodium Tantalate
Bulk Material Synthesis Approaches
Bulk sodium tantalate is primarily synthesized through high-temperature solid-state reactions, a conventional and widely used method in materials science.
The solid-state reaction method is a cornerstone for producing polycrystalline this compound. theiet.org This technique typically involves the intimate mixing of precursor powders, followed by calcination at high temperatures. theiet.org The most common precursors are a sodium source, such as sodium carbonate (Na₂CO₃) or sodium oxalate (B1200264) (Na₂C₂O₄), and a tantalum source, most commonly tantalum pentoxide (Ta₂O₅). theiet.orgacs.org
The general chemical reaction can be represented as: Na₂CO₃ + Ta₂O₅ → 2NaTaO₃ + CO₂
The synthesis process requires heating the mixture to temperatures ranging from 1000°C to 1300°C for several hours to ensure the formation of a pure, crystalline NaTaO₃ phase. theiet.org One study detailed a process involving calcination at 950°C for one hour, followed by another hour at 1000°C, which was presented as a less energy-intensive approach compared to more stringent conditions reported elsewhere. semanticscholar.org Another research effort synthesized NaTaO₃ powders by heating a mixture of Na₂CO₃ and Ta₂O₅ at 1000°C. acs.org The goal of these high-temperature methods is to overcome the high melting point of tantalum oxide and promote the diffusion of ions to form the desired perovskite structure. semanticscholar.org While effective in producing crystalline material, this method often results in large crystals with a low surface area. semanticscholar.org
| Precursors | Calcination Temperature (°C) | Duration (hours) | Key Finding |
| Na₂CO₃, Ta₂O₅ | 1000-1300 | Several hours | Conventional method for crystalline NaTaO₃. theiet.org |
| Na₂CO₃, Ta₂O₅ | 950, then 1000 | 1 + 1 | Reduced time and temperature synthesis is possible. semanticscholar.org |
| Na₂CO₃, Ta₂O₅ | 1000 | Not specified | Formation of pure NaTaO₃ is sensitive to the Na:Ta ratio. acs.org |
A significant challenge during the high-temperature solid-state synthesis of this compound is the volatilization of sodium. acs.orgsemanticscholar.org At the high temperatures required for the reaction, sodium atoms or sodium-containing species can evaporate, leading to a deviation from the intended stoichiometric ratio of sodium to tantalum. acs.orgrsc.org This loss of sodium can result in the formation of unwanted secondary phases, such as the sodium-poor phase natrotantite (Na₂Ta₄O₁₁). acs.orgrsc.org
To counteract this issue, a common practice is to add an excess of the sodium precursor, typically around 5 molar percent. semanticscholar.org For instance, research has shown that using a stoichiometric ratio of Na₂CO₃ to Ta₂O₅ (1:1) can lead to the formation of Na₂Ta₄O₁₁ alongside NaTaO₃. acs.org By increasing the sodium to tantalum ratio to 1.05:1, a single, pure phase of NaTaO₃ can be successfully synthesized. acs.org However, a further increase to a 1.1:1 ratio resulted in the appearance of a sodium-rich phase, Na₃TaO₄, indicating that the amount of excess sodium must be carefully controlled. acs.org Another issue associated with conventional solid-state methods is uncontrollable grain growth and the segregation of constituents, which can negatively impact the material's properties. mdpi.com
High-Temperature Solid-State Reaction Methods
Nanostructured Material Synthesis Approaches for this compound
To overcome the limitations of solid-state methods, such as low surface area, and to explore the unique properties of materials at the nanoscale, various wet-chemical methods have been developed for the synthesis of nanostructured this compound. semanticscholar.orggoogle.com These techniques include hydrothermal, polymeric citrate (B86180) precursor, and sol-gel routes.
Hydrothermal synthesis is a versatile method for producing well-defined crystalline nanomaterials from aqueous solutions at elevated temperatures and pressures. This technique has been successfully employed to fabricate this compound nanocubes. peerj.comarxiv.orgacs.org In a typical procedure, tantalum pentoxide (Ta₂O₅) powder is dissolved in a concentrated sodium hydroxide (B78521) (NaOH) solution. peerj.comresearchgate.netpeerj.com This mixture is then sealed in a Teflon-lined autoclave and heated. peerj.comresearchgate.netpeerj.com
The formation of NaTaO₃ nanocubes is governed by a dissolution-precipitation mechanism. acs.orgresearchgate.net The properties of the resulting nanocrystals, such as size and morphology, are highly dependent on reaction parameters like temperature, duration, and the concentration of the alkaline solution. acs.orgresearchgate.net For example, pure-phase NaTaO₃ nanocubes have been synthesized in a 0.5 M NaOH solution at 140°C for 12 hours. acs.orgresearchgate.net Another study reported the synthesis of undoped NaTaO₃ nanocubes with an average size of 38 nm at 140°C for 12 hours in a 0.75 M NaOH solution. peerj.compeerj.com This method is considered energy-efficient and allows for good control over the product's crystallinity and morphology. peerj.comnih.gov
| Precursors | Alkaline Solution | Temperature (°C) | Duration (hours) | Resulting Nanostructure |
| Ta₂O₅, NaOH | 0.5 M NaOH | 140 | 12 | Pure-phase NaTaO₃ nanocubes. acs.orgresearchgate.net |
| Ta₂O₅, NaOH | 0.75 M NaOH | 140 | 12 | 38 nm NaTaO₃ nanocubes. peerj.compeerj.com |
| Tantalum and sodium ethoxides, NH₄OH | Not applicable | Not specified | Amorphous to crystalline nanoparticles. nih.gov |
The polymeric citrate precursor route is a wet-chemical method designed to produce high-surface-area nanoparticles by forming a metallo-organic gel that is subsequently calcined. This approach offers excellent control over particle size and results in a homogenous distribution of the constituent elements. nih.gov
In this synthesis, tantalum oxide (Ta₂O₅) is dispersed in water, followed by the addition of ethylene (B1197577) glycol and citric acid. nih.govacs.org Sodium hydroxide (NaOH) solution is then added, and the mixture is heated to form a viscous gel. nih.govacs.org This gel is then heated at a higher temperature to evaporate the solvent and organic components, yielding the final NaTaO₃ nanoparticles. nih.govacs.org A specific study demonstrated the synthesis of NaTaO₃ nanoparticles with a remarkably high surface area of 46.2 m²/g using this method. nih.govacs.org The process involved using a molar ratio of ethylene glycol to metal ion to citric acid of 10:1:40, forming a gel at 60°C, and then heating at 135°C for 12 hours. nih.govacs.org The resulting material was shown to be monophasic and highly crystalline. nih.govresearchgate.net
| Precursors | Key Reagents | Gel Formation Temp. (°C) | Final Heating Temp. (°C) | Key Feature |
| Ta₂O₅, NaOH | Ethylene glycol, Citric acid | 60 | 135 (for 12h) | High surface area (46.2 m²/g) nanoparticles. nih.govacs.org |
The sol-gel method is another prominent wet-chemical technique used to synthesize this compound, offering a low-temperature alternative to solid-state reactions. semanticscholar.orggoogle.com This process involves the transformation of a "sol" (a colloidal solution of precursors) into a "gel," a solid network containing a liquid component.
In one variation, sodium acetate (B1210297) and tantalum chloride are used as starting materials with citric acid as a complexing agent, allowing for the formation of NaTaO₃ nanoparticles at temperatures as low as 500°C. acs.org Another approach involves using alkoxide precursors. researchgate.net A reported sol-gel synthesis coupled with hydrothermal maturation used titanium tetrachloride and sodium hydroxide as precursors, which were heated in an autoclave at 160°C for 24 hours. e3s-conferences.orge3s-conferences.orgresearchgate.net The sol-gel method is advantageous for producing materials with high purity and homogeneity at relatively mild conditions. rsc.org
Dissolution/Precipitation Growth Mechanisms in Hydrothermal Synthesis of this compound Nanostructures
The hydrothermal synthesis of this compound (NaTaO₃) nanostructures is a widely employed method that offers excellent control over crystallinity and particle size. researchgate.net The dominant mechanism governing the formation of NaTaO₃ nanoparticles in this process is dissolution and precipitation. researchgate.netacs.orgcapes.gov.brpeerj.comarxiv.org
The process typically involves the reaction of a tantalum precursor, such as tantalum pentoxide (Ta₂O₅), in a high-concentration alkaline solution, most commonly sodium hydroxide (NaOH), under elevated temperature and pressure in an autoclave. researchgate.netpeerj.com Initially, the tantalum precursor dissolves in the alkaline medium, forming tantalate species. As the reaction proceeds, the concentration of these species reaches a supersaturation point, leading to the nucleation and subsequent precipitation of this compound crystals.
The morphology and size of the resulting NaTaO₃ nanostructures are highly dependent on several key reaction parameters. These include the reaction temperature, duration, and the concentration of the alkaline solution. researchgate.netacs.orgresearchgate.net For instance, research has demonstrated that pure-phase NaTaO₃ nanocubes can be synthesized in a 0.5 M NaOH solution at 140°C for 12 hours. researchgate.netacs.orgcapes.gov.brresearchgate.net The growth of these nanocubes is understood to be guided by the inherent crystal structure of this compound. researchgate.netacs.orgresearchgate.net
In a two-step hydrothermal method, the growth of NaTaO₃ nanoparticles can be intentionally slowed down by using a water-soluble complexing agent like citric acid, bicine, triacetin, or EDTA. researchgate.netrsc.org These agents form complexes with Ta⁵⁺ ions, which helps in controlling the particle size, with reported sizes ranging from 5 nm to 30 nm by adjusting the reaction time and the specific complexing agent used. researchgate.netrsc.org
Thin Film Deposition Techniques for this compound
The fabrication of this compound thin films is crucial for their integration into various electronic and photoelectrochemical devices. Several deposition techniques have been developed to produce high-quality films with controlled properties.
Hydrothermal-Electrochemical Methods for Crystalline this compound Thin Films
The hydrothermal-electrochemical method is a low-temperature technique for synthesizing crystalline this compound thin films directly onto a tantalum (Ta) metal substrate. acs.org This method combines anodic oxidation of the Ta substrate in an alkaline electrolyte containing sodium ions. acs.org By carefully controlling the reaction conditions, it is possible to selectively synthesize different phases of this compound.
Specifically, the concentration of the NaOH solution and the reaction temperature are critical parameters. acs.org At lower temperatures and lower NaOH concentrations, pyrochlore-structured Na₂Ta₂O₆ films are formed. acs.org Conversely, at higher temperatures and higher NaOH concentrations, the perovskite NaTaO₃ phase is obtained. acs.org This method allows for the fabrication of single-phase crystalline films of either Na₂Ta₂O₆ or NaTaO₃ with good adherence to the substrate. acs.org
Atomic Layer Deposition (ALD) of this compound Films
Atomic Layer Deposition (ALD) is a thin film deposition technique capable of producing highly conformal and uniform films with atomic-level thickness control. The development of ALD processes for complex oxides containing alkali metals, such as this compound, has been a subject of research. uio.no
For the ALD of sodium-containing materials, alkali metal t-butoxides have been explored as suitable precursors. uio.no These precursors, in conjunction with a co-reactant like water, enable the growth of this compound films at temperatures between 250 and 300°C. uio.no This technique holds promise for applications requiring precise thickness control and uniform coverage on complex topographies.
Chemical Beam Vapor Deposition of Graded this compound Thin Films
Chemical Beam Vapor Deposition (CBVD) is a versatile technique that has been successfully employed to fabricate compositionally graded this compound thin films. mdpi.comnih.gov This method utilizes molecular beams of chemical precursors that impinge on a heated substrate in a high-vacuum environment, where they thermally decompose to form the film. mdpi.comlodz.pl
A key advantage of CBVD is the ability to precisely control the precursor flow rates, which allows for the deposition of films with a varying stoichiometry, represented as Na₁₊ₓTaO₃₊δ, where x can range from approximately -0.6 to 0.5. mdpi.comnih.gov The growth of these films is a complex process influenced by the absolute precursor flows, the ratio of the flows, and the substrate temperature. mdpi.comnih.gov The crystallinity of the resulting film is strongly dependent on its stoichiometry. For example, highly under-stoichiometric films (e.g., Na₀.₅TaO₃₋δ) tend to be detrimental to the formation of a perovskite structure due to an excess of sodium and oxygen vacancies. mdpi.comnih.gov In contrast, well-crystallized orthorhombic perovskite structures are observed for compositions ranging from mildly under-stoichiometric (e.g., Na₀.₉TaO₃₋δ) to highly over-stoichiometric (e.g., Na₁.₅TaO₃₊δ). mdpi.comnih.gov
Solution Deposition Routes for Epitaxial this compound Films
Solution-based deposition methods offer a cost-effective and scalable alternative to vacuum-based techniques for producing epitaxial thin films. One such approach involves an all-alkoxide solution deposition route. researchgate.netcambridge.orgosti.gov For instance, epitaxial films of sodium potassium tantalate (Na₀.₅K₀.₅TaO₃) have been grown on single-crystal lanthanum aluminate (LAO) (100) substrates using methoxyethoxide complexes in a 2-methoxyethanol (B45455) solution. researchgate.netcambridge.orgosti.gov Crystalline films can be obtained at temperatures as low as 650°C after annealing in air. researchgate.netcambridge.org
Another solution-based method for achieving epitaxial growth is the flux coating technique. rsc.org In this two-step process, a tantalum oxide (TaOₓ) thin film is first deposited on a single-crystalline strontium titanate (SrTiO₃) (100) substrate via sputtering. rsc.org Subsequently, a sodium nitrate (B79036) (NaNO₃) solution is coated onto the TaOₓ/SrTiO₃ structure, which is then heated in an infrared furnace. rsc.org This process leads to the conversion of the tantalum oxide into epitaxially grown orthorhombic NaTaO₃ crystals on the SrTiO₃ substrate. rsc.org
Process Parameter Optimization in this compound Synthesis
Optimizing process parameters is critical to achieving the desired phase, morphology, and properties of this compound. The key parameters vary depending on the synthesis methodology.
In hydrothermal synthesis , the primary parameters that influence the final product are the concentration of the alkaline solution (e.g., NaOH), the reaction temperature, and the reaction time. researchgate.netpeerj.comarxiv.org As detailed in the table below, variations in these parameters can lead to different morphologies and crystal structures. For instance, increasing the temperature and alkali concentration generally favors the formation of the perovskite NaTaO₃ phase over other phases. acs.org
| Synthesis Method | Key Parameter | Effect on this compound Properties |
| Hydrothermal | NaOH Concentration | Influences phase formation (pyrochlore vs. perovskite) and morphology. acs.org |
| Temperature | Higher temperatures favor perovskite phase formation and crystal growth. researchgate.netacs.org | |
| Time | Affects the completion of the reaction and the size of the nanostructures. researchgate.net | |
| Chemical Beam Vapor Deposition | Precursor Flow Rates | Determines the stoichiometry (Na/Ta ratio) of the thin film. mdpi.comnih.gov |
| Substrate Temperature | Influences precursor decomposition and film crystallinity. mdpi.com | |
| Flux Method | Solute Concentration | Affects the crystallite size of the resulting particles. core.ac.uk |
| Hold Temperature | A key parameter in the flux-assisted crystallization process. core.ac.uk | |
| Doping | The addition of dopants like lanthanum can influence particle size. core.ac.uk |
For Chemical Beam Vapor Deposition (CBVD) , the critical parameters are the precursor absolute flows, the ratio of these flows, and the substrate temperature. mdpi.comnih.gov The precise control over these parameters allows for the tuning of the film's composition and, consequently, its crystalline structure.
In the flux method , parameters such as the solute concentration, the holding temperature during annealing, and the presence and amount of dopants (e.g., lanthanum) have a significant impact on the crystallite size of the NaTaO₃ particles. core.ac.uk Research has shown a positive correlation between larger crystallite size and higher photocatalytic activity in some cases. core.ac.uk
Influence of Reaction Temperature and Time on this compound Formation
The reaction temperature and duration are pivotal parameters in the synthesis of this compound, with optimal conditions varying significantly depending on the chosen fabrication methodology. Common methods include hydrothermal synthesis, solid-state reaction, and combustion synthesis.
In hydrothermal synthesis , a low-temperature chemical process, the formation of pure-phase this compound (NaTaO₃) nanocubes has been successfully achieved at relatively moderate temperatures and durations. Research indicates that pure NaTaO₃ can be synthesized at a temperature of 140°C with a reaction time of 12 hours. researchgate.netacs.orgcapes.gov.br Studies have shown that these parameters are crucial for controlling the size and composition of the resulting perovskite oxides. peerj.comresearchgate.net For instance, undoped this compound nanocubes with an average size of 38 nm were synthesized at 140°C over 12 hours. researchgate.netarxiv.org Increasing the temperature to 180°C for the same duration has been utilized for creating doped this compound nanocubes. researchgate.netarxiv.org
The solid-state reaction method traditionally requires significantly higher temperatures, often between 1000°C and 1300°C, and prolonged reaction times of several hours to ensure complete reaction and high crystallinity. theiet.org However, modified solid-state methods have been developed to reduce both temperature and time. For example, La-doped this compound has been synthesized at a lower calcination temperature of 950°C to 1000°C with a drastically reduced time of just 1 hour. semanticscholar.orgresearchgate.net
A combustion synthesis method offers a pathway to produce highly crystalline NaTaO₃ powder at a decreased reaction temperature of approximately 600°C. theiet.orgtheiet.org This method also dramatically shortens the reaction time compared to conventional solid-state techniques. theiet.orgtheiet.org Another lower-temperature approach is the polymeric citrate precursor route , which involves heating at 60°C to form a gel, followed by a 12-hour heating period at 135°C to evaporate the solvent. acs.org
The following table summarizes the influence of temperature and time across different synthesis methods.
| Synthesis Method | Temperature (°C) | Time (hours) | Outcome | Source(s) |
| Hydrothermal | 140 | 12 | Pure-phase NaTaO₃ nanocubes | researchgate.netacs.orgcapes.gov.br |
| Hydrothermal | 140 | 12 | 38 nm undoped NaTaO₃ nanocubes | researchgate.netarxiv.org |
| Hydrothermal | 180 | 12 | Doped NaTaO₃ nanocubes | researchgate.netarxiv.org |
| Solid-State (Conventional) | 1000 - 1300 | Several hours | Crystalline NaTaO₃ | theiet.org |
| Solid-State (Modified) | 950 - 1000 | 1 | Crystalline La-doped NaTaO₃ | semanticscholar.orgresearchgate.net |
| Combustion | ~600 | Reduced | Highly crystalline NaTaO₃ powder | theiet.orgtheiet.org |
| Polymeric Citrate Precursor | 135 | 12 | Nanosized NaTaO₃ | acs.org |
Role of Precursor Concentration and Alkaline Environment in this compound Synthesis
The concentration of precursors and the alkalinity of the reaction medium are determining factors in the synthesis of this compound, particularly in hydrothermal and solution-based methods. These parameters govern the dissolution-precipitation mechanism, influencing the morphology, size, and purity of the final product. peerj.com
In hydrothermal synthesis, the concentration of the alkaline mineralizer, typically sodium hydroxide (NaOH), is critical. A high alkaline environment is necessary to react with the tantalum precursor, such as tantalum pentoxide (Ta₂O₅). peerj.comarxiv.org Research has demonstrated that pure-phase NaTaO₃ can be effectively synthesized in a NaOH solution with a concentration of 0.5 mol/L. researchgate.netacs.orgcapes.gov.br Other studies have utilized a 0.75 M NaOH solution to achieve similar results. peerj.com The concentration of the alkaline solution directly affects the crystallinity and crystal size. researchgate.netanu.edu.au For instance, in the synthesis of similar perovskite materials like bismuth sodium titanate, increasing the NaOH concentration was found to enhance crystallinity and lead to larger, more defined cubic crystals. anu.edu.au
The synthesis process is often described as a dissolution/precipitation mechanism, where the tantalum precursor dissolves in the highly alkaline solution, followed by the precipitation of NaTaO₃ crystals. researchgate.netpeerj.com The control over precursor concentration is essential for managing the growth of the nanostructures. peerj.comresearchgate.net
In other methods, like combustion synthesis, the choice of precursors and auxiliary agents is vital. The reaction between raw materials like sodium carbonate (Na₂CO₃) or sodium oxalate (Na₂C₂O₄) and Ta₂O₅ is facilitated by organic compounds such as urea. theiet.org The molten auxiliary agent provides a liquid medium that enhances the diffusion and reaction between the sodium and tantalum precursors, enabling the formation of NaTaO₃ at lower temperatures. theiet.org
The table below details the role of precursor and alkaline concentrations in various synthesis processes.
| Synthesis Method | Alkaline Component | Alkaline Concentration | Tantalum Precursor | Key Finding | Source(s) |
| Hydrothermal | NaOH | 0.5 mol/L | Ta₂O₅ | Optimal for pure-phase NaTaO₃ | researchgate.netacs.orgcapes.gov.br |
| Hydrothermal | NaOH | 0.75 M | Ta₂O₅ | Synthesis of NaTaO₃ via dissolution/precipitation | peerj.com |
| Hydrothermal | NaOH | High | Ta₂O₅ | High alkalinity promotes crystal growth | researchgate.netanu.edu.au |
| Hydrothermal | Ammonium (B1175870) Hydroxide | Variable | Tantalum Ethoxide | Amount of mineralizer affects morphology and crystallinity | nih.gov |
| Combustion | - | - | Ta₂O₅, Na₂CO₃/Na₂C₂O₄ | Urea as an auxiliary agent reduces reaction temperature | theiet.org |
| Polymeric Citrate Precursor | NaOH | 1:1 (NaOH:Ta₂O₅) | Ta₂O₅ | Use of citric acid and ethylene glycol as complexing agents | acs.org |
Crystallographic Structures and Morphological Engineering of Sodium Tantalate
Perovskite Structural Investigations of NaTaO₃
Orthorhombic Phase Characterization of Sodium Tantalate
At room temperature, this compound typically crystallizes in an orthorhombic perovskite structure. rsc.org This phase is a distorted version of the ideal cubic perovskite structure. Several space groups have been reported for the orthorhombic phase, reflecting subtle differences in synthesis conditions and characterization methods.
The most commonly reported space group for the room-temperature orthorhombic phase is Pbnm (an alternative setting of Pnma, No. 62). rsc.org In this structure, the TaO₆ octahedra are tilted, leading to a lower symmetry compared to the cubic phase. diva-portal.org The sodium ion (Na⁺) is bonded to eight oxygen (O²⁻) atoms, with Na-O bond distances ranging from 2.38 to 2.72 Å. The tantalum ion (Ta⁵⁺) is coordinated to six oxygen atoms, forming corner-sharing TaO₆ octahedra with Ta-O bond lengths of approximately 1.98 Å. materialsproject.org
Another orthorhombic phase with the space group Cmcm (No. 63) is observed at higher temperatures, typically forming from the Pbnm phase at around 400-440°C. nih.govrsc.orgmaterialsproject.org This phase also features corner-sharing TaO₆ octahedra but with different tilt angles ranging from 19-26°. materialsproject.org A third orthorhombic designation, Pcmn, has also been identified in some studies, with specific lattice parameters determined through X-ray diffraction (XRD). nih.govacs.orgaip.org The identification of these distinct orthorhombic phases highlights the structural flexibility of NaTaO₃. nih.gov
| Space Group | a (Å) | b (Å) | c (Å) | Reference |
|---|---|---|---|---|
| Pbnm (Pnma) | 5.51300 | 5.49410 | 7.75080 | researchgate.net |
| Pcmn | 5.5213 | 7.7952 | 5.4842 | nih.govacs.org |
| o-NTO | 5.590 | 5.530 | 7.858 | princeton.edu |
Cubic Perovskite Phase Formation of this compound
The ideal, undistorted perovskite structure possesses cubic symmetry. For this compound, this cubic phase crystallizes in the Pm-3m space group (No. 221). peerj.commaterialsproject.orgarxiv.org This high-symmetry phase is typically stable only at high temperatures, with reports indicating its formation at approximately 620°C. rsc.org However, some synthesis techniques, such as hydrothermal methods, can yield nanocrystals with a cubic structure at lower temperatures. peerj.comarxiv.org
In the cubic Pm-3m structure, the TaO₆ octahedra are perfectly ordered and not tilted. materialsproject.org The sodium (Na⁺) ion is situated in a 12-coordinate cuboctahedral site, bonded to twelve equivalent oxygen atoms, all with a bond length of 2.79 Å. The tantalum (Ta⁵⁺) ion is at the center of an octahedron, bonded to six equivalent oxygen atoms with Ta-O bond lengths of 1.97 Å. materialsproject.org The simplicity and high symmetry of this structure make it a crucial reference for understanding the more complex, distorted polymorphs. arxiv.org
| Space Group | a (Å) | b (Å) | c (Å) | α, β, γ (°) | Reference |
|---|---|---|---|---|---|
| Pm-3m | 3.95 | 3.95 | 3.95 | 90 | materialsproject.org |
| Pm-3m | 3.89002 | 3.89002 | 3.89002 | 90 | peerj.com |
Distortions and Polymorphism in Perovskite this compound
The polymorphism in perovskite NaTaO₃ is primarily driven by distortions from the ideal cubic structure, which are influenced by factors like temperature, particle size, and synthesis methods. peerj.com These distortions mainly involve the tilting and rotation of the TaO₆ octahedra. The transition metal ions at the 'B' site can cause distortions due to the dipole moment of the central cation. peerj.comarxiv.org
Upon heating, NaTaO₃ undergoes a series of successive structural phase transitions. Starting from the room-temperature orthorhombic (Pbnm) phase, it transforms to another orthorhombic (Cmcm) phase around 440°C, then to a tetragonal (P4/mbm) phase at about 560°C, and finally to the cubic (Pm-3m) phase above 620°C. rsc.org These transitions are displacive, meaning they involve shifts in atomic positions rather than the breaking and reforming of chemical bonds. The tilting of the TaO₆ octahedra decreases with increasing temperature, leading to higher symmetry structures. rsc.org For instance, Bi-doping has been shown to induce a structural transition from orthorhombic to a pseudocubic structure. usp.br
Alternative and Mixed Crystal Phases of this compound
Besides the perovskite structure, this compound systems can form other important crystal phases, either as standalone materials or in conjunction with perovskite phases, creating heterostructures with unique properties.
Pyrochlore (B1171951) Phase (Na₂Ta₂O₆) Formation in this compound Systems
Under certain synthesis conditions, a pyrochlore-type structure with the chemical formula Na₂Ta₂O₆ can be formed. rsc.orgscientific.net This phase is distinct from the perovskite NaTaO₃. The formation of the pyrochlore phase versus the perovskite phase is highly dependent on the reaction conditions, particularly the concentration of the sodium hydroxide (B78521) precursor. csmres.co.ukchemalink.net Lower alkaline concentrations tend to favor the formation of the thermodynamically stable pyrochlore phase, while higher concentrations promote the formation of the metastable perovskite phase. acs.orgchemalink.net The Na₂Ta₂O₆ pyrochlore typically has a cubic crystal structure. chemalink.net It can be synthesized via various methods, including solvothermal and hydrothermal routes. acs.orgscientific.net
Heterophase Junctions in this compound Materials
The coexistence of different crystalline phases within a single material, known as a heterophase junction, can significantly enhance its functional properties, especially in photocatalysis. dntb.gov.uaacs.orgoaepublish.com In this compound systems, such junctions can form between different polymorphs of NaTaO₃ or between NaTaO₃ and other phases like Na₂Ta₂O₆.
For example, during heat-induced crystallization of amorphous this compound, a composite material consisting of natrotantite (Na₂Ta₄O₁₁) and perovskite NaTaO₃ can be obtained. rsc.org Similarly, synthesis procedures can be tuned to produce a mixed-phase material containing both the perovskite NaTaO₃ and the pyrochlore Na₂Ta₂O₆. chemalink.net Heterojunctions can also be intentionally fabricated between NaTaO₃ and other perovskite materials, such as strontium titanate (SrTiO₃). rsc.org The interface between these different phases can promote the separation of photogenerated charge carriers, leading to improved efficiency in applications like photocatalytic water splitting and pollutant degradation. rsc.orgresearchgate.net
Morphology Control and Nanostructure Design of this compound
The functional properties of this compound (NaTaO₃) are intrinsically linked to its morphology and nanostructure. Control over these physical characteristics at the nanoscale is crucial for optimizing its performance in various applications, particularly in photocatalysis. This section delves into the synthesis of specific nanostructures and the engineering of their surface area.
Synthesis of this compound Nanocubes and Nanoparticles
The synthesis of this compound with controlled morphologies, such as nanocubes and nanoparticles, is predominantly achieved through wet-chemical methods like hydrothermal and molten salt synthesis. These methods offer advantages over traditional solid-state reactions by enabling synthesis at lower temperatures and providing precise control over particle size and shape.
The hydrothermal method is a widely employed technique for synthesizing NaTaO₃ nanocubes. acs.orgacs.org In a typical process, tantalum pentoxide (Ta₂O₅) and a sodium hydroxide (NaOH) solution are sealed in a Teflon-lined autoclave and heated. acs.orgresearchgate.net The morphology and phase purity of the resulting NaTaO₃ are highly dependent on synthesis parameters such as the concentration of the alkaline solution, reaction temperature, and duration. acs.orgresearchgate.net For instance, pure-phase NaTaO₃ nanocubes can be successfully synthesized in a 0.5 mol/L NaOH solution at 140°C for 12 hours. acs.orgacs.orgresearchgate.net The formation of these nanocubes is governed by a dissolution-precipitation mechanism. acs.orgresearchgate.net This method has also been adapted to produce doped nanocubes, such as nitrogen-doped NaTaO₃, by using precursors like ammonia (B1221849) water (NH₃·H₂O) alongside Ta₂O₅. capes.gov.br Similarly, carbon and sulfur-doped NaTaO₃ nanocubes have been synthesized hydrothermally, yielding particles with average sizes of 38-45 nm. arxiv.orgpeerj.com
Molten salt synthesis offers another route to produce highly crystalline NaTaO₃ nanocubes. researchgate.net This method involves mixing the precursors, such as Ta₂O₅ and sodium carbonate (Na₂CO₃), with a salt mixture like sodium chloride (NaCl) and potassium chloride (KCl). researchgate.netacs.org The salt acts as a liquid medium at high temperatures, facilitating mass transport and leading to the formation of well-defined crystals. acs.org This technique has been used to create (Na, K)TaO₃ single crystal nanocubes with diameters around 100 nm. researchgate.net
A polymeric citrate (B86180) precursor route has also been developed to synthesize nanosized NaTaO₃ with a high surface area. nih.govacs.org This method involves the reaction of Ta₂O₅ and NaOH in the presence of citric acid and ethylene (B1197577) glycol, which form a polymeric network that controls particle growth, followed by calcination. nih.govacs.org
Table 1: Comparison of Synthesis Methods for this compound Nanostructures 交互式数据表
| Synthesis Method | Precursors | Typical Conditions | Resulting Morphology | Key Features | Reference |
|---|---|---|---|---|---|
| Hydrothermal | Ta₂O₅, NaOH | 140°C, 12 hours, 0.5 M NaOH | Nanocubes | Pure phase at low temperature | acs.orgresearchgate.net |
| Hydrothermal (Doped) | Ta₂O₅, NH₃·H₂O | Not specified | N-doped Nanocubes | Doping achieved in a single step | capes.gov.br |
| Hydrothermal (Doped) | Ta₂O₅, NaOH, Na₂S₂O₃·5H₂O | 140-180°C, 12 hours | C- and S-doped Nanocubes | Average size 38-45 nm | arxiv.orgpeerj.com |
| Molten Salt | Ta₂O₅, Na₂CO₃, NaCl-KCl | >645°C | Single crystal nanocubes (~100 nm) | High crystallinity | researchgate.net |
| Polymeric Citrate Precursor | Ta₂O₅, NaOH, Citric Acid, Ethylene Glycol | Gel formation at 60°C, Calcination at 135°C | Nanoparticles | High surface area | nih.govacs.org |
Surface Area Engineering in this compound Nanostructures
The surface area of this compound nanostructures is a critical parameter that significantly influences their performance, especially in applications like photocatalysis and adsorption, where a larger surface area provides more active sites. researchgate.netnih.gov Surface area is intrinsically linked to the size and morphology of the nanoparticles, which can be controlled through various synthesis strategies.
Synthesis methods that yield smaller particles generally result in higher surface areas. The polymeric citrate precursor route, for example, is effective in producing NaTaO₃ nanoparticles with a high Brunauer–Emmett–Teller (BET) surface area, reported to be as high as 46.2 m²/g. nih.govacs.orgacs.orgnih.gov The use of a polymeric gel helps control particle size during synthesis, leading to an increased surface-to-volume ratio. nih.govacs.org
In the hydrothermal method, parameters such as the concentration of the mineralizer (e.g., NaOH) and the reaction temperature can be adjusted to control the morphology and, consequently, the surface area. acs.orgacs.org For instance, the concentration of the NaOH solution has been shown to be a crucial factor in determining the morphology of the resulting crystals, with optimal concentrations leading to well-defined nanocubes with larger surface areas compared to irregularly shaped particles. beilstein-journals.org Hydrothermally synthesized fluffy sodium titanate nanostructures, composed of aggregated nanosheets, have been reported to exhibit very large surface areas, around 110.59 m²/g. scispace.com
The choice of synthesis method itself plays a significant role. Nanostructures prepared via hydrothermal methods generally exhibit larger surface areas compared to their counterparts synthesized by conventional solid-state reaction (SSR) methods, which typically require high temperatures and result in larger, agglomerated particles. acs.orgresearchgate.net This enhanced surface area contributes directly to higher photocatalytic activity for the degradation of organic pollutants. acs.orgresearchgate.net
Table 2: Surface Area of this compound from Different Synthesis Routes 交互式数据表
| Synthesis Method | Resulting Morphology | BET Surface Area (m²/g) | Key Influencing Factor | Reference |
|---|---|---|---|---|
| Polymeric Citrate Precursor | Nanoparticles | 46.2 | Polymeric gel controls particle size | nih.govacs.org |
| Hydrothermal | Nanocubes | Higher than SSR counterparts | Lower synthesis temperature, controlled nucleation | acs.orgresearchgate.net |
| Hydrothermal | Fluffy Nanosheets (Sodium Titanate) | 110.59 | Use of metatitanic acid precursor | scispace.com |
| Solid-State Reaction (SSR) | Bulk particles | Lower than hydrothermal | High-temperature sintering | acs.org |
Crystallinity and Defect Chemistry Control in this compound
The functional properties of this compound are not only dictated by its morphology but are also profoundly influenced by its crystal quality, including the degree of crystallinity and the presence of defects. Controlling these aspects is essential for optimizing electronic and photocatalytic behaviors.
Impact of Crystallinity on Functional Properties of this compound
Crystallinity, or the degree of structural order in a solid, plays a vital role in the performance of NaTaO₃. acs.org High crystallinity is generally associated with fewer defects that can act as recombination centers for photogenerated electron-hole pairs, thus enhancing photocatalytic efficiency. acs.orgrsc.org For instance, NaTaO₃ nanocubes synthesized hydrothermally exhibit higher photocatalytic activity than materials produced by solid-state reaction, partly due to their "perfective crystallinity". acs.orgresearchgate.net The photocatalytic performance of these nanocubes was observed to improve with increasing reaction temperature during synthesis, which leads to a more perfect crystal structure. acs.org
However, the relationship between crystallinity and photocatalytic activity is not always linear. Some studies have found that a composite material consisting of both amorphous and crystalline phases of this compound can show superior photocatalytic hydrogen production compared to highly crystalline samples. acs.orgnih.gov An amorphous this compound with a small fraction of crystalline nanoparticles was found to be particularly active, suggesting that the interface between amorphous and crystalline domains may facilitate charge separation or provide unique active sites. acs.orgnih.gov
The stoichiometry of NaTaO₃ also strongly influences its ability to crystallize. It has been observed that a significant deviation from the ideal Na/Ta ratio, particularly a sodium deficiency, can be detrimental to the formation of the desired perovskite crystal structure, leading to an amorphous phase. nih.gov Conversely, compositions ranging from slightly sodium-deficient to highly sodium-rich can form a well-crystallized orthorhombic perovskite structure. nih.gov Furthermore, annealing temperature affects the crystallinity and, consequently, the dielectric properties of NaTaO₃ nanoparticles; as annealing temperature increases, the dielectric constant has been observed to decrease. nih.govacs.org
Defect Site Analysis and Management in this compound
Defects, which are interruptions of the perfect periodic structure of a crystal, can significantly alter the electronic and optical properties of this compound. Common native point defects in NaTaO₃ include sodium vacancies, tantalum vacancies, and oxygen vacancies. researchgate.netacs.org The formation of these defects is often dependent on the synthesis conditions. For example, under oxygen-poor conditions, the formation of oxygen vacancies, which act as double donors, is favored. researchgate.netacs.org Conversely, under oxygen-rich conditions, sodium vacancies (acceptors) are more likely to form. researchgate.net
The presence and concentration of these defects can be managed through several strategies. Doping is a common approach. For example, doping with lanthanum (La) at the sodium site can introduce donor levels. researchgate.net Doping with elements like nitrogen can also create defects that alter the material's properties. capes.gov.br Carbon-doping has been shown to promote the formation of defects that, while potentially acting as recombination centers, can also increase conductivity and create more surface-active sites. sci-hub.se
The introduction of oxygen vacancies is a key strategy in "defect engineering" to modify functional properties. researchgate.netrsc.org For sodium titanates, a related class of materials, treatment with sodium borohydride (B1222165) (NaBH₄) has been used to introduce abundant oxygen vacancies on the material's surface. researchgate.net These vacancies can regulate the electronic structure and create unsaturated coordination sites that can act as active centers for catalysis or sensing. researchgate.net In NaTaO₃, the presence of defects such as oxygen vacancies can be inferred from an increase in light absorption at short wavelengths in diffuse reflectance spectra. sci-hub.se
The analysis of these defect sites is typically carried out using a combination of experimental and theoretical techniques. X-ray photoelectron spectroscopy (XPS) can provide information about the chemical states of elements and the presence of vacancies. capes.gov.brmdpi.com Photoluminescence (PL) spectroscopy is also sensitive to the presence of defects and surface states, which can influence emission intensity. sci-hub.se First-principles calculations based on density-functional theory are used to investigate the formation energies and electronic structures of various defects, providing theoretical insight into their stability and behavior. researchgate.net
Table of Compounds
Electronic Band Structure and Theoretical Insights of Sodium Tantalate
Electronic Structure Determination of Sodium Tantalate
Computational methods are crucial in determining the electronic band structure of materials like this compound. First-principles calculations, which solve the quantum mechanical equations of the electrons in the material, provide a detailed picture of the energy bands. usp.brresearchgate.net Methods such as DFT with approximations like the modified Becke-Johnson (mBJ) potential or the DFT+U approach are used to accurately predict the electronic characteristics, showing good agreement with experimental data. researchgate.netiphy.ac.cn
Undoped this compound is characterized as a wide band gap semiconductor. usp.brpeerj.com Experimental and theoretical studies consistently report its band gap to be approximately 4.0 eV. usp.brarxiv.org Specifically, DFT+U calculations have determined the band gap to be around 3.92 eV, which aligns well with experimental observations of 3.98 eV. iphy.ac.cn Another theoretical study using the modified Becke-Johnson potential calculated the band gap to be 3.8 eV. researchgate.net This large energy gap means that a significant amount of energy, typically in the ultraviolet region of the electromagnetic spectrum, is required to excite an electron from the valence band to the conduction band. This property limits its efficiency in applications that rely on visible light absorption, such as solar-driven photocatalysis. usp.brarxiv.org
First-principles calculations reveal that this compound is an indirect semiconductor. researchgate.net This means that the maximum energy of the valence band (valence band maximum, VBM) and the minimum energy of the conduction band (conduction band minimum, CBM) occur at different points in the Brillouin zone. researchgate.net Specifically, for the orthorhombic phase of NaTaO₃, the VBM is located at the M point, while the CBM is at the Γ point of the Brillouin zone. researchgate.net The indirect nature of the band gap has implications for electron-hole recombination, which is generally slower in indirect gap semiconductors compared to direct-gap materials.
The electronic transitions in this compound are primarily governed by the character of its valence and conduction bands. Analysis of the partial density of states (PDOS) from theoretical calculations provides a clear picture of the atomic orbital contributions.
The valence band maximum (VBM) is predominantly composed of Oxygen 2p orbitals . usp.briphy.ac.cndiva-portal.org This indicates that upon excitation, electrons are primarily removed from these orbitals.
The conduction band minimum (CBM) is mainly formed by the Tantalum 5d orbitals . usp.briphy.ac.cndiva-portal.org Therefore, the fundamental electronic transition across the band gap involves the movement of electrons from the O 2p states to the Ta 5d states. iphy.ac.cn The overlap between these orbitals is crucial in determining the electronic properties and the efficiency of charge transport within the material. acs.org The sodium (Na) electronic states, specifically the Na 2s electrons, are more localized and contribute less to the bands near the Fermi level. usp.br
Indirect Semiconductor Nature of this compound
Band Gap Engineering Strategies for this compound
The wide band gap of NaTaO₃ is a significant limitation for its use in solar energy applications. Consequently, considerable research has focused on "band gap engineering"—strategies to modify the electronic structure and reduce the band gap, thereby enhancing visible light absorption. peerj.comarxiv.org Doping, the intentional introduction of impurities into the crystal lattice, is the most common approach.
Doping NaTaO₃ with either anions or cations has proven to be an effective method for narrowing its band gap. peerj.comarxiv.org For instance, doping with non-metal anions like carbon (C) or sulfur (S) has been shown to reduce the band gap. In one study, the band gap of undoped NaTaO₃ was 3.94 eV, which decreased to 3.8 eV for carbon-doped NaTaO₃ and 3.52 eV for sulfur-doped NaTaO₃. peerj.compeerj.com Cationic doping with elements such as bismuth (Bi) or iron (Fe) also leads to a significant reduction. Bismuth doping can lower the band gap to 3.6 eV, while iron doping has been reported to decrease it even more substantially. usp.br
| Material | Dopant | Band Gap (eV) | Reference |
|---|---|---|---|
| This compound | Undoped | 3.94 | peerj.comarxiv.org |
| Carbon-doped this compound | Carbon (C) | 3.8 | peerj.comarxiv.org |
| Sulfur-doped this compound | Sulfur (S) | 3.52 | peerj.comarxiv.org |
| Bismuth-doped this compound | Bismuth (Bi) | 3.6 | usp.br |
The way a dopant alters the electronic structure depends on its type (anionic or cationic) and its electronic properties relative to the host atoms it replaces.
Reduction of Band Gap via Doping in this compound
First-Principles Computational Studies of this compound
First-principles computational studies, which are based on quantum mechanics, serve as powerful tools for investigating the intrinsic properties of materials from the ground up, without requiring empirical parameters. These methods have been extensively applied to this compound (NaTaO3) to elucidate its electronic, structural, and thermodynamic characteristics.
Density Functional Theory (DFT) Applications in this compound Research
Density Functional Theory (DFT) is a prominent computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com In the study of this compound, DFT has been instrumental in determining its fundamental electronic properties.
First-principles calculations based on DFT have been employed to explore the structural, electronic, and optical properties of perovskite-type this compound. researchgate.netnih.gov Using the modified Becke-Johnson (mBJ) potential, which is known for providing accurate bandgap calculations, studies have determined the electronic characteristics of NaTaO3. nih.gov These calculations reveal that this compound is an indirect semiconductor with a calculated bandgap of 3.8 eV. researchgate.netnih.gov This indirect nature means that the minimum of the conduction band and the maximum of the valence band occur at different points in the Brillouin zone. researchgate.net
Further analysis through DFT includes the calculation of the total and partial density of states (DOS). nih.gov The DOS provides detailed information about the contribution of different atomic orbitals (Na, Ta, O) to the electronic bands. For NaTaO3, the results from DOS calculations are consistent with the band structure analysis, confirming the semiconductor nature and the magnitude of the bandgap. researchgate.netnih.gov DFT is also widely used to estimate structural stability, study ion insertion voltages, and analyze the electronic structure of battery materials, providing a theoretical basis for experimental work. mdpi.com
Table 1: Calculated Electronic Properties of this compound (NaTaO3) using DFT
| Computational Method | Calculated Bandgap (eV) | Nature of Bandgap | Reference |
|---|---|---|---|
| DFT (mBJ potential) | 3.8 | Indirect | researchgate.netnih.gov |
| DFT (HSE06) | 3.13 | Not Specified | researchgate.net |
Ab-Initio Molecular Dynamics Simulations for Structural Stability of this compound
Ab-initio molecular dynamics (AIMD) is a computational simulation method that combines molecular dynamics with electronic structure calculations (typically DFT) to model the movement of atoms in a system. This approach is particularly useful for assessing the structural stability of materials at finite temperatures.
For this compound, AIMD simulations have been performed at room temperature to investigate its thermal and structural stability. researchgate.net The simulations, conducted over a period of several picoseconds with a small time interval, revealed that the compound exhibits no structural distortion. researchgate.net This finding confirms that the perovskite structure of NaTaO3 is stable at room temperature. researchgate.netnih.gov The stability analysis from AIMD is crucial as it provides theoretical evidence that the material can maintain its structural integrity under normal operating conditions, which is a prerequisite for any practical application. The use of AIMD has also been noted in studying the diffusion of sodium ions in related titanate structures and predicting atomic-scale phase separation in complex niobate glasses. researchgate.netacs.org
Theoretical Predictions of Thermoelectric Properties of this compound
Thermoelectric materials can convert heat energy into electrical energy and vice-versa. Theoretical calculations are vital for predicting and understanding the thermoelectric potential of new materials. This compound is considered a potential candidate for thermoelectric applications. researchgate.net
Theoretical studies of NaTaO3's thermoelectric properties are typically conducted using DFT to calculate the electronic band structure, which is then used as input for solving the Boltzmann transport equations, often within the constant relaxation time approximation. researchgate.netaip.org These calculations can determine key thermoelectric parameters such as the Seebeck coefficient (S), electrical conductivity (σ), and power factor (S²σ).
First-principles studies have investigated the effect of doping on the thermoelectric properties of this compound. For instance, theoretical calculations on sulfur-doped NaTaO3 suggest it can be a better n-type thermoelectric material compared to its undoped counterpart. researchgate.netaip.org The introduction of dopants like sulfur can modify the electronic band structure, which in turn influences the transport properties. researchgate.net Theoretical predictions have also guided experimental work, such as in composites of NaTaO3–Fe2O3, where an enhanced Seebeck coefficient was observed, a phenomenon that can be explored with theoretical models of 2D electron gases at material interfaces. researchgate.net
Table 2: Theoretical Insights into Thermoelectric Properties of this compound
| Material | Computational Method | Key Finding | Reference |
|---|---|---|---|
| NaTaO3 | DFT + Boltzmann Transport Theory | Considered a potential candidate for thermoelectric applications. | researchgate.net |
| Sulfur-doped NaTaO3 | DFT + Boltzmann Transport Theory | Predicted to be a better n-type thermoelectric material than pure NaTaO3. | researchgate.netaip.org |
| NaTaO3-Fe2O3 Composite | - | Enhanced Seebeck coefficient theoretically attributable to 2D electron gas formation. | researchgate.net |
Theoretical Analysis of Defect Formation Energies in this compound
Point defects, such as vacancies, interstitials, and antisites, can significantly influence the properties of a material. Theoretical analysis of defect formation energies using DFT provides a fundamental understanding of which defects are most likely to form under specific synthesis conditions.
While specific studies on defect formation in this compound are limited in the provided context, extensive research on the analogous sodium titanate (Na2Ti3O7) illustrates the methodology. researchgate.netrsc.org In these studies, first-principles calculations are used to determine the formation energies of various intrinsic point defects. researchgate.netrsc.org The calculations depend on the atomic chemical potentials, which represent the thermodynamic synthesis conditions (e.g., Na-rich or O-rich). researchgate.net
For sodium titanate, these studies found that sodium interstitials (Nai+), sodium vacancies (VNa-), and sodium antisites (NaTi3-) are the dominant defects, depending on the synthesis environment. researchgate.netrsc.org For example, under certain conditions, sodium interstitials have the lowest formation energies. researchgate.net Such calculations can also reveal how defects affect electrochemical properties, such as the electrode potential and ion diffusion barriers. researchgate.netrsc.org In lithium tantalate, another related compound, DFT calculations have been used to assess the stability of various defect clusters, finding that configurations involving lithium vacancies and tantalum antisites are energetically favorable. aps.org This type of theoretical analysis is crucial for defect engineering to improve material performance.
Table 3: Dominant Intrinsic Point Defects and Their Properties in Sodium Titanate (Na2Ti3O7) - An Analogue to this compound
| Defect Type | Notation | Significance | Reference |
|---|---|---|---|
| Sodium Interstitial | Nai+ | Dominant defect under certain synthesis conditions with low formation energy. | researchgate.netrsc.org |
| Sodium Vacancy | VNa- | A dominant defect type, particularly in compensating for donor defects. | researchgate.netrsc.orgucl.ac.uk |
| Sodium Antisite | NaTi3- | Identified as a dominant defect depending on the chemical potential landscape. | researchgate.netrsc.org |
| Oxygen Vacancy | VO | Found to lower the electrode potential compared to the perfect system. | researchgate.netrsc.org |
Functional Characteristics and Advanced Applications of Sodium Tantalate
Photocatalytic Activity and Mechanisms of Sodium Tantalate
This compound, a perovskite-type oxide, is a highly stable and efficient photocatalyst, especially for processes driven by ultraviolet (UV) light. semanticscholar.orgarxiv.org Its photocatalytic prowess stems from its electronic structure, which allows for the generation of electron-hole pairs upon absorbing light energy. These charge carriers are the primary drivers of various chemical reactions. The efficiency of NaTaO₃ can be further enhanced through various strategies such as doping with metal cations, controlling crystal structure, and increasing surface area. semanticscholar.orgsci-hub.seacs.org
Hydrogen Evolution from Water Splitting using this compound
This compound is a prominent photocatalyst for the splitting of water into hydrogen (H₂) and oxygen (O₂), a process with immense potential for clean energy production. sci-hub.seaip.org When irradiated with UV light, NaTaO₃ generates electrons and holes. The electrons reduce water to produce hydrogen, while the holes oxidize water to produce oxygen.
The efficiency of hydrogen evolution can be significantly improved by doping NaTaO₃ with lanthanide metal ions, such as Lanthanum (La). researchgate.net La-doping has been shown to decrease the particle size and create a characteristic step structure on the surface, which enhances photocatalytic activity. researchgate.net For instance, NiO-loaded La-doped NaTaO₃ has demonstrated an apparent quantum yield of approximately 50% at 270 nm for water splitting. researchgate.net Furthermore, composite materials of amorphous and crystalline this compound have shown superior activity for hydrogen production from a water/methanol (B129727) mixture, even without a cocatalyst. acs.org A composite with a small fraction of crystalline nanoparticles in an amorphous matrix achieved a hydrogen production rate of 3.6 mmol h⁻¹, which is 4.5 times higher than that of highly crystalline NaTaO₃. acs.org
The crystal structure of NaTaO₃ also plays a crucial role. The monoclinic phase, synthesized via a sol-gel method, exhibits higher photocatalytic activity for water splitting compared to the orthorhombic phase produced by solid-state reactions. sci-hub.secapes.gov.br This is attributed to the monoclinic phase's larger surface area and more favorable electronic and crystalline structures, including a Ta-O-Ta bond angle close to the ideal 180° for delocalization of excited energy. sci-hub.secapes.gov.br
| Catalyst System | Hydrogen Evolution Rate | Conditions | Reference |
| Amorphous/Crystalline NaTaO₃ Composite | 3.6 mmol h⁻¹ | Water/Methanol, No cocatalyst | acs.org |
| Amorphous/Crystalline NaTaO₃ Composite | 94 µmol h⁻¹ | Overall water splitting | acs.org |
| NiO/La-doped NaTaO₃ | ~50% Apparent Quantum Yield | at 270 nm | researchgate.net |
| La-NTO-10h with NiO cocatalyst | 90 μmol h⁻¹ | Overall water splitting | acs.org |
| La-NTO-60h with NiO cocatalyst | 56 μmol h⁻¹ | Overall water splitting | acs.org |
Degradation of Organic Pollutants (e.g., Dyes, Formaldehyde, Ciprofloxacin) by this compound
This compound nanoparticles have demonstrated high efficiency in the photocatalytic degradation of various organic pollutants, including dyes like methylene (B1212753) blue and safranine T, as well as gaseous formaldehyde. nih.govacs.org The large surface area of NaTaO₃ nanoparticles provides more reaction and adsorption sites, enhancing the degradation process. acs.orgnih.gov
The photocatalytic efficiency is influenced by the pH of the solution. For instance, the degradation of methylene blue, a cationic dye, is significantly faster in alkaline conditions. acs.orgnih.gov This is because the surface of NaTaO₃ becomes negatively charged above its isoelectric point (pH 3.5), leading to increased adsorption of the cationic dye and, consequently, enhanced degradation. acs.org Under sunlight irradiation, high-surface-area NaTaO₃ nanoparticles (46.2 m²/g) achieved 86% degradation of methylene blue in 80 minutes at an alkaline pH, compared to 200 minutes at a neutral pH. acs.orgnih.gov
Doping NaTaO₃ can also improve its performance in degrading organic pollutants. Sulfur-doped NaTaO₃ nanocubes showed higher photocatalytic activity in the degradation of methylene blue compared to undoped and carbon-doped counterparts. arxiv.orgpeerj.com This is attributed to the reduction in the band gap energy upon sulfur doping, from 3.94 eV for undoped NaTaO₃ to 3.52 eV for the sulfur-doped version. arxiv.orgpeerj.com
| Pollutant | Catalyst | Degradation Efficiency | Conditions | Reference |
| Methylene Blue | High-surface-area NaTaO₃ | 86% in 80 min | Alkaline pH, Sunlight | acs.orgnih.gov |
| Methylene Blue | High-surface-area NaTaO₃ | 86% in 200 min | Neutral pH, Sunlight | acs.orgnih.gov |
| Methylene Blue | Sulfur-doped NaTaO₃ | Higher than undoped and C-doped | - | arxiv.orgpeerj.com |
| Safranine T | NaTaO₃ nanocubes | Higher than solid-state-reacted counterparts | - | acs.org |
| Formaldehyde (gaseous) | NaTaO₃ nanocubes | Higher than solid-state-reacted counterparts | - | acs.org |
Photo-Induced Charge Carrier Dynamics (Electron-Hole Separation) in this compound
The efficiency of any photocatalytic process is heavily dependent on the separation and lifetime of photogenerated electron-hole pairs. usp.br In this compound, factors such as crystallinity, doping, and the formation of heterojunctions play a critical role in charge carrier dynamics. cjcatal.comacs.org
Doping NaTaO₃ with cations like Strontium (Sr) can reduce the electron-hole recombination rate, thereby increasing the steady-state population of charge carriers. acs.orgnih.gov This leads to enhanced photocatalytic activity. Time-resolved deep ultraviolet fluorescence microscopy has revealed that Sr-doping affects the charge carrier dynamics, and the dopant distribution within individual particles is crucial for efficient electron migration. acs.org
The formation of heterojunctions, such as between the perovskite (NaTaO₃) and pyrochlore (B1171951) (Na₂Ta₂O₆) phases of this compound, significantly enhances the separation of electron-hole pairs. cjcatal.com This leads to higher photocatalytic activity for H₂ evolution compared to the individual phases. cjcatal.com Similarly, creating heterostructures with materials like graphene quantum dots (GQDs) can improve the separation and transfer of electron-hole pairs, leading to more efficient photocatalysis. mdpi.comresearchgate.net
The crystal structure also influences charge carrier dynamics. Monoclinic NaTaO₃, with its indirect band gap and higher densities of states near the band edges, is considered more favorable for photocatalytic reactions than the orthorhombic phase, which has a direct band gap. sci-hub.seaip.orgcapes.gov.br The indirect transition in the monoclinic phase allows for a longer lifetime of the excited charge carriers, increasing the probability of their participation in surface reactions.
Active Species Identification in this compound Photocatalytic Reactions
In photocatalytic reactions involving this compound, several reactive species are generated that are responsible for the degradation of pollutants. These active species primarily include holes (h⁺), hydroxyl radicals (•OH), and superoxide (B77818) radical anions (•O₂⁻). nih.govmdpi.com
Trapping experiments are commonly used to identify the dominant active species in a specific photocatalytic system. In the degradation of methylene blue using NaTaO₃ nanoparticles, scavengers are introduced to quench specific reactive species. For example, ammonium (B1175870) oxalate (B1200264) is used to scavenge holes, silver nitrate (B79036) for electrons, benzoquinone for superoxide radicals, and isopropanol (B130326) for hydroxyl radicals. nih.gov Such studies have revealed that holes and hydroxyl radicals are often the primary species responsible for the degradation of organic dyes. nih.gov In other systems, such as with titanate-based materials, superoxide radicals and electrons have also been identified as key players. mdpi.comfrontiersin.org The specific active species can vary depending on the photocatalyst composition and reaction conditions. rsc.org
| Scavenger | Targeted Active Species | Reference |
| Ammonium Oxalate | Holes (h⁺) | nih.gov |
| Silver Nitrate | Electrons (e⁻) | nih.gov |
| Benzoquinone | Superoxide Radicals (•O₂⁻) | nih.gov |
| Isopropanol | Hydroxyl Radicals (•OH) | nih.govrsc.org |
| Ascorbic Acid | Superoxide Radicals (•O₂⁻) | rsc.org |
| EDTA-2Na | Holes (h⁺) | rsc.org |
Photocatalytic Carbon Dioxide Reduction using this compound
This compound-based photocatalysts have shown promise in the reduction of carbon dioxide (CO₂) into valuable fuels like methanol and ethanol. researchgate.netresearchgate.netnih.gov This process mimics natural photosynthesis and offers a potential route for converting a greenhouse gas into a useful chemical feedstock.
Lanthanum-doped this compound (Na(1−x)LaxTaO(3+x)) loaded with various co-catalysts such as NiO and CuO has been investigated for CO₂ photoreduction in an alkaline medium. researchgate.net The addition of these co-catalysts reduces the band gap energy of NaTaO₃ and extends its light absorption into the visible region. researchgate.net The conduction band energy levels of NiO and CuO facilitate the transfer of photogenerated electrons from the tantalate, where they participate in both hydrogen generation from water splitting and the reduction of CO₂. researchgate.net A 5 wt% CuO patched NaTaO₃ catalyst has been reported to achieve a high methanol yield of 1302.22 μmol g⁻¹ h⁻¹. nih.gov
In some cases, carbon monoxide (CO) has been observed as an intermediate or even a primary product in the photocatalytic steam reforming of methane (B114726) using La-doped NaTaO₃, a process related to CO₂ reduction. rsc.org
Kinetic Models of Photocatalytic Degradation (e.g., Langmuir-Hinshelwood) in this compound Systems
The kinetics of photocatalytic degradation of organic pollutants using this compound can often be described by the Langmuir-Hinshelwood (L-H) model. acs.orgnih.govnih.govazom.com This model assumes that the reaction takes place on the surface of the photocatalyst and that the rate of degradation is proportional to the fraction of the surface covered by the substrate.
For the degradation of methylene blue using NaTaO₃ nanoparticles, the process was found to follow pseudo-first-order kinetics, which is a simplified form of the L-H model at low substrate concentrations. acs.orgnih.gov The apparent rate constant for the degradation was significantly higher in an alkaline medium (0.2247 min⁻¹) compared to a neutral medium (0.00895 min⁻¹), highlighting the influence of pH on the reaction kinetics. acs.orgnih.gov
Ferroelectric and Piezoelectric Phenomena in this compound
This compound (NaTaO₃), a perovskite-type oxide, has garnered attention for its interesting electrical properties, including phenomena related to ferroelectricity and piezoelectricity. While its primary applications have often been in photocatalysis, research into its functional electrical characteristics reveals potential for use in electroceramic industries.
Observed Ferroelectric Behavior in this compound Nanoparticles
Investigations into this compound nanoparticles have revealed the presence of weak ferroelectric behavior. acs.orgnih.govnih.govacs.org The conclusive evidence for ferroelectric properties in as-prepared NaTaO₃ nanoparticles is the observation of a polarization-electric field (P-E) hysteresis loop. nih.govresearchgate.net This behavior is attributed to atomic displacements during switching polarization, which causes changes in the lattice's polarity, a key characteristic of perovskite ferroelectrics. researchgate.net However, the observed hysteresis loop is typically narrow and unsaturated, indicating that higher electric fields are necessary to fully switch the domain polarization. nih.govresearchgate.net The unsaturated nature of the loop suggests that the domains are still in the process of growing within the synthesized nanoparticles. nih.gov
Hysteresis Loop Analysis (Remanent and Saturation Polarizations) of this compound
Detailed analysis of the P-E hysteresis loop provides quantitative insight into the ferroelectric nature of this compound nanoparticles. For NaTaO₃ nanoparticles annealed at 500 °C and measured at a frequency of 1 Hz, specific polarization values have been recorded. nih.govresearchgate.net
The analysis reveals a remanent polarization (Pᵣ) of 0.0013 μC/cm² and a saturation polarization (Pₛ) of 0.21 μC/cm². acs.orgnih.govnih.gov The coercive field (E꜀) was determined to be -3.245 kV/cm. nih.govresearchgate.net The presence of these values, derived from the P-E loop, confirms the material's ferroelectric characteristics, even if they are considered weak compared to traditional ferroelectric materials. acs.orgnih.gov The somewhat lossy character of the P-E loop may be attributed to the fundamental band structure of this compound. researchgate.net
| Parameter | Value |
|---|---|
| Remanent Polarization (Pᵣ) | 0.0013 μC/cm² |
| Saturation Polarization (Pₛ) | 0.21 μC/cm² |
| Coercive Field (E꜀) | -3.245 kV/cm |
Piezoelectric Response and Strain Characteristics of this compound
This compound nanoparticles exhibit a notable piezoelectric response, a characteristic feature of many ferroelectric materials. acs.org This is demonstrated through strain-electric field (S-E) measurements, which show piezoelectric displacement when a bipolar voltage is applied. nih.gov At ambient temperature, a typical "butterfly" loop is observed in the S-E curve, which is formed as the applied voltage crosses the coercive voltage, causing the reorientation of polarization direction. acs.orgnih.gov
Under an applied electric field of 40 kV/cm, NaTaO₃ nanoparticles have been shown to produce a maximum bipolar strain of 0.10%. acs.orgnih.gov While this strain percentage is not as high as that found in lead-based piezoelectric materials, it is comparable to many lead-free piezoelectric ceramics. acs.org The presence of polarization and switching hysteresis is indicative of the material's piezoelectric property. acs.org The reasonable piezoelectric strain in nanodimensional NaTaO₃ may be attributed to polarization rotation resulting from nanorange domain wall energy during the poling process.
Ferroelectric Properties in Mixed Tantalate Systems Incorporating this compound
The functional properties of this compound can be tailored by forming solid solutions with other perovskite compounds. The sodium-potassium tantalate (Na₁₋ₓKₓTaO₃) mixed system, for example, allows for a high degree of tailorability of physical properties. ijltemas.inconferenceworld.in In this system, the transition temperature from an orthorhombic to a tetragonal structure shifts to lower temperatures as the amount of potassium tantalate is increased. aip.org Specifically, for pure NaTaO₃ (x=0), the transition occurs at about 430°C, while for Na₀.₈K₀.₂TaO₃ (x=0.2), it shifts to 410°C. aip.org
Another notable mixed system is barium sodium niobate-tantalate, Ba₂NaNb₅(₁₋ₓ)Ta₅ₓO₁₅. jps.jp Investigations into ceramic samples of this system confirmed ferroelectric activity through the observation of a 50 Hz D-E hysteresis loop for compositions with x ≥ 0.4. jps.jp This research led to the classification of the end-member, barium this compound (Ba₂NaTa₅O₁₅), as a new ferroelectric material below the 40 K range. jps.jp
Dielectric Behavior and Advanced Dielectric Applications of this compound
The dielectric properties of this compound, particularly in nanoparticle form, suggest its potential for use in high-temperature dielectric applications. acs.org
Temperature and Frequency Stability of Dielectric Properties of this compound
This compound nanoparticles demonstrate impressive stability in their dielectric properties with respect to both temperature and frequency. acs.orgnih.gov Nanoparticles annealed at 500°C exhibit a dielectric constant of 21.5 and a low dielectric loss of 0.012 when measured at 500 kHz. acs.orgnih.govnih.gov The material shows excellent temperature stability up to 250°C across a frequency range of 20 Hz to 1 kHz, making it a promising candidate for high-temperature dielectric components. acs.orgnih.gov
The dielectric constant shows high stability with increasing temperature up to 250°C. acs.orgnih.gov For samples annealed at 500°C and 600°C, the dielectric constant continues to increase up to 400°C before decreasing. acs.orgnih.gov This decrease above 400°C may be attributed to a phase transition in the NaTaO₃ nanoparticles. acs.orgnih.gov
The dielectric properties are also influenced by the annealing temperature during synthesis. As the annealing temperature increases from 500°C to 700°C, the dielectric constant at 500 kHz decreases, while the dielectric loss increases. This behavior is linked to the segregation and particle size of the nanoparticles. acs.orgnih.govresearchgate.net The Maxwell-Wagner polarization mechanism helps to explain the observed dielectric behavior in these nanoparticles. nih.govnih.gov
| Annealing Temperature (°C) | Dielectric Constant (ε) | Dielectric Loss (D) |
|---|---|---|
| 500 | 21.5 | 0.012 |
| 600 | 18 | 0.022 |
| 700 | 16 | 0.029 |
Polarization Mechanisms (e.g., Maxwell-Wagner) in this compound
The dielectric behavior of this compound (NaTaO₃), particularly in nanoparticle form, can be explained by the Maxwell-Wagner polarization mechanism. nih.govacs.orgnih.gov This type of interfacial polarization is common in heterogeneous materials, where interfaces between components with different conductivities and permittivities lead to charge accumulation under an applied electric field. x-mol.netscience.gov In the case of NaTaO₃ ceramics, the material consists of semiconducting grains and insulating grain boundaries, creating the necessary heterogeneity for Maxwell-Wagner polarization. nih.govmdpi.com
The effective polarization is a composite of several factors, including inertialess induced polarization, the inertial polarization of space charge, and, in ferroelectric states, spontaneous polarization. ijltemas.in The presence of oxygen vacancies is a key contributor to the dielectric conductivity mechanism. ijltemas.in These vacancies can trap one or two electrons, creating F1 and F2 centers, which act as trap states or donors, respectively. ijltemas.in The movement and accumulation of these charge carriers at the grain boundaries under an external field are central to the Maxwell-Wagner model. nih.gov
Research on NaTaO₃ nanoparticles has shown that annealing temperature significantly affects their dielectric properties, which is consistent with the Maxwell-Wagner model. nih.gov For instance, nanoparticles annealed at 500 °C exhibit a stable dielectric constant, which then decreases as the annealing temperature is increased to 600 °C and 700 °C. nih.govnih.gov This change is attributed to the alteration of particle size and the interfaces between them. nih.gov
Potential in Microwave Dielectrics and Relaxor Applications of this compound
This compound and its derivatives are recognized for their potential in electroceramic applications, including as dielectric materials. nih.gov Materials with high dielectric constants (εr) and low dielectric loss are valuable for applications in microwave dielectric ceramics. pku.edu.cn Studies on NaTaO₃ nanoparticles have demonstrated stable dielectric properties with temperature, a desirable characteristic for such applications. nih.govacs.org For example, nanoparticles annealed at 500°C show a dielectric constant of 21.5 and a low dielectric loss of 0.012 at 500 kHz, with high stability up to 250°C. nih.govacs.org This stability is crucial for components used in microwave frequency devices.
The distortion in the perovskite lattice structure is a primary source of interesting electrical properties like ferroelectricity and relaxor behavior. nih.gov this compound exhibits a weak ferroelectric nature, as evidenced by unsaturated P-E (polarization-electric field) hysteresis loops. nih.gov This behavior, along with a frequency dependence in dielectric permittivity, points towards its character as a relaxor ferroelectric. nih.govcambridge.org Relaxor ferroelectrics are a class of materials that show a diffuse and frequency-dependent maximum in the dielectric permittivity as a function of temperature. cambridge.org While sodium bismuth titanate (NBT) is a more extensively studied relaxor, the principles apply to other perovskites like NaTaO₃. cambridge.orgrsc.org The introduction of dopants, such as in sodium niobate-based relaxor ceramics, has been shown to improve resistivity and energy storage efficiency, a strategy that could be applied to NaTaO₃ to enhance its relaxor properties for high-power energy storage applications. acs.org
Thermoelectric Performance of this compound
This compound is considered a promising material for thermoelectric applications, which involve the direct conversion of heat energy into electrical energy and vice-versa. rsc.orgresearchgate.net Thermoelectric performance is evaluated by a dimensionless figure of merit, ZT, which depends on the Seebeck coefficient (S), electrical conductivity (σ), and thermal conductivity (κ). acs.org Oxide materials like NaTaO₃ are attractive for high-temperature thermoelectric applications due to their chemical and thermal stability. mdpi.comutwente.nl
The key to developing efficient n-type thermoelectric oxides is to optimize the electrical conductivity to around 1000 S/cm at the operating temperature. acs.org Theoretical studies based on density functional theory and Boltzmann transport theory have been employed to calculate the thermoelectric transport properties of perovskite-like this compound. researchgate.netaip.org These investigations help in understanding the relationship between the electronic band structure and the thermoelectric parameters, paving the way for performance enhancement. researchgate.netresearchgate.net
Enhancement of Thermoelectric Transport Properties via Doping in this compound
Doping is a critical strategy for tuning the thermoelectric properties of materials. acs.orgbohrium.com In this compound, doping with various elements can significantly alter its electronic structure and, consequently, its transport properties. researchgate.netacs.orgarxiv.org First-principles studies have shown that anion doping, in particular, is a viable method to enhance the thermoelectric performance of NaTaO₃. researchgate.netaip.orgacs.org
Specifically, sulfur (S) doping has been identified as energetically favorable and effective. researchgate.netacs.org Theoretical calculations suggest that substituting oxygen with sulfur can modify the electronic band structure, leading to improved n-type thermoelectric characteristics compared to undoped this compound. researchgate.netaip.org The mechanism involves the reduction of the band gap by introducing elements whose p-orbital energy is higher than that of the O 2p orbitals. researchgate.netacs.org This strategic doping can increase the power factor (S²σ), a key component of the ZT figure of merit, making doped NaTaO₃ a more efficient thermoelectric material. researchgate.netacs.org
This compound as an N-type Thermoelectric Material
First-principles calculations and theoretical investigations have consistently suggested that this compound is an n-type thermoelectric material. researchgate.netresearchgate.netaip.org N-type semiconductors have electrons as the majority charge carriers. The Seebeck coefficient for these materials is negative.
Studies focusing on sulfur-doped this compound reinforce its classification as an n-type material, with results indicating that S-doping enhances its n-type characteristics. researchgate.netaip.org Theoretical predictions for related materials suggest that a high Seebeck coefficient can be achieved for n-type doping at an optimal carrier concentration. researchgate.net While many promising thermoelectric oxides exist, such as p-type NaₓCoO₂ and n-type SrTiO₃, NaTaO₃ adds to the roster of potential n-type candidates for building efficient thermoelectric devices. mdpi.comutwente.nl
Optoelectronic Potential of this compound Materials
This compound (NaTaO₃) has attracted significant attention for its tunable electrical and optical properties, making it a promising candidate for optoelectronic applications. rsc.orgontosight.ai These applications leverage the interaction of the material with light, particularly in the ultraviolet (UV) region of the electromagnetic spectrum. rsc.orgnih.govresearchgate.net The perovskite structure of NaTaO₃ is fundamental to its physical and chemical properties, including its photocatalytic activity and optoelectronic behavior. ontosight.aiacs.org
First-principles studies have been conducted to investigate the structural, elastic, and optoelectronic properties of NaTaO₃. nih.govresearchgate.net These theoretical calculations provide insight into the material's electronic band structure and density of states, which are crucial for determining its optical response. researchgate.net The findings from these studies confirm that NaTaO₃ is a promising material for use in optoelectronic devices. nih.govresearchgate.net
Optical Absorption and Conduction in UV Region for this compound
This compound is a wide-bandgap semiconductor. rsc.org Theoretical calculations using modified Becke-Johnson potential reveal an indirect bandgap of 3.8 eV, while other reports place the experimental band gap at around 4.0 eV or 4.1 eV. rsc.orgresearchgate.netacs.org Due to this large band gap, NaTaO₃ primarily absorbs photons in the UV range of the electromagnetic spectrum. rsc.org
Studies on the optical properties show that NaTaO₃ exhibits transparency to photons at low energy but demonstrates significant absorption and optical conduction in the UV region. nih.govresearchgate.net This characteristic is directly linked to its electronic structure, where UV irradiation can excite electrons from the valence band to the conduction band. aip.org This process is the basis for its well-documented photocatalytic activity, such as the decomposition of organic pollutants and water splitting under UV light. acs.orgontosight.aiacs.orgkobe-u.ac.jp While its natural absorption is in the UV, the band gap of this compound can be engineered through doping to enhance its performance and potentially shift its response into the visible light spectrum. rsc.orgarxiv.orgpeerj.com
Data Tables
Table 1: Dielectric Properties of NaTaO₃ Nanoparticles at Different Annealing Temperatures
| Annealing Temperature (°C) | Dielectric Constant (at 500 kHz) | Dielectric Loss (at 500 kHz) | Source |
| 500 | 21.5 | 0.012 | nih.govnih.govacs.org |
| 600 | 18 | 0.022 | nih.govnih.gov |
| 700 | 16 | 0.029 | nih.govnih.gov |
Table 2: Ferroelectric Properties of NaTaO₃ Nanoparticles Annealed at 500°C
| Property | Value | Unit | Source |
| Remanent Polarization (Pᵣ) | 0.0013 | µC/cm² | nih.gov |
| Saturation Polarization (Pₛ) | 0.21 | µC/cm² | nih.gov |
| Bipolar Strain | 0.10 | % | nih.gov |
Table 3: Band Gap Energies of Doped and Undoped this compound
| Material | Band Gap (eV) | Source |
| Undoped NaTaO₃ | 3.94 | arxiv.orgpeerj.com |
| Carbon-doped NaTaO₃ | 3.8 | arxiv.orgpeerj.com |
| Sulfur-doped NaTaO₃ | 3.52 | arxiv.orgpeerj.com |
| Undoped NaTaO₃ (Theoretical) | 3.8 | researchgate.net |
| Undoped NaTaO₃ (Experimental) | 4.0 - 4.1 | rsc.orgacs.org |
Photoluminescence Intensity Modulation in this compound
The modulation of photoluminescence (PL) intensity in this compound (NaTaO₃) is a critical area of research, primarily driven by the compound's applications in photocatalysis. The intensity of PL emission is intrinsically linked to the recombination rate of photogenerated electron-hole pairs. In photocatalytic applications, a lower PL intensity is often desirable as it signifies a lower rate of radiative recombination, meaning more charge carriers are available to participate in chemical reactions. nih.gov The ability to control and fine-tune this photoluminescence is therefore essential for optimizing material performance. Modulation can be achieved through several key strategies, including doping with metal cations, controlling material crystallinity and morphology, and engineering electronic properties through structural modifications.
The central mechanism governing PL intensity in this compound is the management of electron-hole pair recombination. When NaTaO₃ absorbs photons with energy exceeding its band gap, electrons are excited from the valence band to the conduction band, leaving holes behind. These charge carriers can either recombine, releasing energy in the form of light (photoluminescence), or migrate to the material's surface to drive photocatalytic reactions. rsc.org Therefore, strategies that suppress this radiative recombination pathway effectively modulate, and typically quench, the PL intensity. nih.gov
Doping with various metal cations is the most extensively studied method for modulating the PL intensity of this compound. The introduction of dopant ions into the NaTaO₃ crystal lattice can alter its structural, electronic, and optical properties, thereby influencing the fate of photogenerated charge carriers.
Alkaline Earth and Lanthanide Doping: Doping with lanthanide and alkaline earth metals such as Lanthanum (La³⁺), Strontium (Sr²⁺), Calcium (Ca²⁺), and Barium (Ba²⁺) has been shown to significantly enhance photocatalytic activity by limiting electron-hole recombination. nih.govacs.org Doping with lanthanum, for instance, can reduce the particle size of NaTaO₃, which increases the surface area and reduces the distance charge carriers must travel to reach active sites. researchgate.net Infrared absorption studies have demonstrated that cation doping reduces the electron-hole recombination rate, leading to a substantial increase in the steady-state population of excited charge carriers—by 50 times or more with Ca, Ba, or La doping. nih.gov
Strontium (Sr) Doping Gradient: Detailed studies on Sr-doped NaTaO₃ have revealed a particularly effective mechanism for PL modulation. During synthesis via solid-state reaction, a concentration gradient of strontium can form within the photocatalyst particles, with an Sr-rich surface and an Sr-poor core. acs.org This gradient in Sr²⁺ cations, which substitute for Ta⁵⁺ at the B-site of the perovskite structure, induces an energy gradient in the conduction band minimum. This energy gradient drives photoexcited electrons away from the surface and toward the core, physically separating them from the holes and thus suppressing recombination and quenching PL intensity. nih.govacs.org At high dopant concentrations (e.g., 1.5 mol%), the formation of an Sr shell on the particle surface has been observed to lower the PL intensity. scispace.com
Transition Metal Doping: Doping with transition metals like Iron (Fe) has also been explored. Research on Fe-doped orthorhombic NaTaO₃ showed that a 5% Fe doping level resulted in higher photocatalytic activity compared to a 10% level. This enhanced performance was attributed to a lower recombination rate of electron-hole pairs, as confirmed by photoluminescence spectroscopy. researchgate.net The lower PL intensity in the 5% Fe-doped sample indicated more efficient charge separation.
The physical and structural characteristics of this compound play a significant role in its photoluminescent properties. Factors such as crystallinity, particle size, and surface area, which are heavily influenced by the synthesis method (e.g., hydrothermal, solid-state reaction) and conditions (e.g., calcination temperature, pH), are crucial. acs.orgresearchgate.net
Higher crystallinity generally leads to fewer defects that can act as non-radiative recombination centers. However, defects can also trap charge carriers and inhibit radiative recombination, thereby quenching PL. rsc.org The preparation method and subsequent treatments, like annealing temperature, can be tuned to control the nanoparticle size and morphology, which in turn affects the surface-area-to-volume ratio and the efficiency of charge carrier migration to the surface. acs.org For instance, NaTaO₃ nanocubes synthesized via a hydrothermal method exhibit high crystallinity and large surface areas, contributing to their high photocatalytic performance, which is consistent with efficient charge separation and potentially lower PL intensity. acs.org
Temperature is another factor that can modulate PL intensity. In many metal oxides, the intensity of luminescence from self-trapped excitons (STEs) is strongly suppressed by increasing temperature. scispace.com However, orthorhombic NaTaO₃ is reported to have a relatively high thermal activation energy for its STE band (86 meV), making its photoluminescence less sensitive to thermal quenching at room temperature compared to other oxides. scispace.com
Below is a data table summarizing the effects of different modulators on the properties of this compound.
| Modulator/Dopant | Effect on Material Properties | Impact on Photoluminescence (PL) / Recombination | Reference |
|---|---|---|---|
| Lanthanum (La³⁺) | Reduces particle size from 2-3 μm to 0.1-0.7 μm. | Reduces electron-hole recombination; increases population of excited charge carriers. | nih.govresearchgate.net |
| Strontium (Sr²⁺) | Creates a dopant concentration gradient; can form an Sr-rich shell at high concentrations. Lattice expansion. | Suppresses radiative recombination by driving electron-hole separation. Higher concentration lowers PL intensity. | acs.orgscispace.com |
| Iron (Fe³⁺) | Reduces band gap from 4.08 eV to 3.24 eV (at 5% doping). Affects particle size and surface area. | Lower PL intensity observed at 5% doping compared to 10%, indicating lower electron-hole recombination. | researchgate.net |
| Nitrogen (N), Chromium (Cr), Bismuth (Bi) | Engineers the band gap. | Can enhance performance by affecting electronic structure, which influences PL intensity. | rsc.org |
| Crystallinity/Synthesis Method | Affects defect density, grain boundaries, and particle size/morphology. | Higher crystallinity can reduce defect sites acting as recombination centers, thus affecting PL intensity. | rsc.orgacs.org |
| Temperature | Influences thermal activation of charge carriers. | Relatively high thermal activation energy (86 meV) suggests PL is stable at room temperature compared to other oxides. | scispace.com |
Advanced Characterization Techniques for Sodium Tantalate Research
Spectroscopic and Diffraction Analyses for Structural Elucidation of Sodium Tantalate
Spectroscopic and diffraction methods are indispensable for probing the atomic and molecular structure of this compound. They offer a non-destructive means to verify the crystalline phase, identify functional groups, and determine electronic properties.
X-ray Diffraction (XRD) for Phase Purity and Crystallinity of this compound
X-ray Diffraction (XRD) is a fundamental technique used to determine the phase purity and crystallinity of synthesized this compound. Analysis of the diffraction pattern reveals whether the material has formed in the desired crystal structure and if any impurities or secondary phases are present. wikipedia.org For this compound, XRD patterns are typically compared against standard diffraction data, such as the Joint Committee on Powder Diffraction Standards (JCPDS) card no. 73-0878, to confirm the orthorhombic phase. theiet.orgoup.com
The sharpness and intensity of the diffraction peaks are indicative of the material's crystallinity; sharp, well-defined peaks suggest a highly crystalline structure. theiet.orgresearchgate.net Researchers have successfully synthesized pure, monophasic, and highly crystalline NaTaO₃, as confirmed by the absence of peaks from other phases. theiet.org The lattice parameters for the orthorhombic phase of this compound have been determined from XRD data, providing precise information about the unit cell dimensions. theiet.orgresearchgate.net
Table 1: XRD Data for Orthorhombic this compound
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic | theiet.orgresearchgate.net |
| Space Group | Pcmn | researchgate.net |
| Lattice Parameter (a) | 5.5213 Å | researchgate.net |
| Lattice Parameter (b) | 7.7952 Å | researchgate.net |
| Lattice Parameter (c) | 5.4842 Å | researchgate.net |
| JCPDS Card No. | 73-0878 | theiet.orgoup.com |
Specific diffraction peaks at various 2θ angles correspond to distinct crystal planes, further confirming the material's structure.
Table 2: Characteristic XRD Peaks for Orthorhombic this compound
| 2θ (degrees) | Crystal Plane (hkl) | Reference |
|---|---|---|
| 22.796° | (020) | theiet.orgresearchgate.net |
| 32.447° | (121) | theiet.orgresearchgate.net |
| 39.985° | (220) | theiet.orgresearchgate.net |
| 46.609° | (040) | theiet.orgresearchgate.net |
| 52.483° | (141) | theiet.orgresearchgate.net |
| 57.896° | (240) | theiet.orgresearchgate.net |
| 67.969° | (242) | theiet.orgresearchgate.net |
| 72.71° | (060) | theiet.orgresearchgate.net |
| 77.83° | (402) | theiet.orgresearchgate.net |
Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Modes of this compound
Fourier Transform Infrared (FTIR) spectroscopy is a technique used to identify the vibrational modes of chemical bonds within a material. fudan.edu.cnthermofisher.comacs.org In the study of this compound, FTIR spectra provide evidence for the formation of the tantalate structure by revealing the characteristic vibrations of the tantalum-oxygen (Ta-O) bonds. The spectra typically show absorption bands that are attributed to the Ta–O stretching and Ta–O–Ta bridge stretching modes within the TaO₆ octahedra, which are the fundamental building blocks of the perovskite structure. researchgate.net The presence of these specific bands confirms the successful synthesis of the this compound compound. researchgate.net
Table 3: FTIR Vibrational Modes for this compound
| Wavenumber Range | Vibrational Mode Assignment | Reference |
|---|---|---|
| ~600 cm⁻¹ | Ta–O stretching and Ta–O–Ta bridge stretching modes | researchgate.net |
Raman Spectroscopy for Structural Information of this compound
Raman spectroscopy is another powerful vibrational spectroscopy technique that provides detailed information about the structure of this compound. amazonaws.com It is particularly sensitive to the symmetry of the crystal lattice and can detect subtle structural changes. For NaTaO₃, Raman spectra exhibit bands that are related to the internal vibrational modes of the Ta₂O₆ units within the perovskite structure. researchgate.net The positions and shapes of these Raman bands can be used to confirm the phase of the material and to study the effects of doping or other modifications on the crystal lattice. researchgate.netdiva-portal.org For instance, shifts in the Raman bands can indicate changes in bond lengths and angles upon the incorporation of dopant atoms. researchgate.net
Table 4: Raman Spectroscopy Vibrational Modes for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment | Reference |
|---|---|---|
| 400 - 1100 | Internal vibrational modes of Ta₂O₆ | researchgate.net |
| < 400 | Na–O bond vibrations | diva-portal.org |
| 600 - 800 | Ti–O stretching vibrations in edge- and corner-shared TiO₆ octahedra | diva-portal.org |
UV-Vis Spectrophotometry and Diffused Reflectance Spectroscopy for Optical Properties of this compound
UV-Vis Spectrophotometry and Diffused Reflectance Spectroscopy (DRS) are key techniques for investigating the optical properties of this compound, particularly its light absorption characteristics and electronic band structure. These methods are crucial for applications such as photocatalysis. The absorption spectrum obtained from UV-Vis or DRS analysis allows for the determination of the material's band gap energy (Eg). researchgate.netcsic.es
For this compound, a direct band gap material, the band gap is typically calculated from a Tauc plot, which plots (αhν)² versus photon energy (hν), where α is the absorption coefficient. researchgate.netcsic.es The band gap of undoped this compound is approximately 3.94 eV. researchgate.netcsic.es Studies have shown that the band gap can be engineered through doping; for example, sulfur-doping can lower the band gap to 3.52 eV, enhancing its photocatalytic activity under a broader range of light. researchgate.netcsic.es
Table 5: Optical Band Gap of this compound and Doped Variants
| Material | Band Gap (Eg) in eV | Reference |
|---|---|---|
| Undoped NaTaO₃ | 3.94 | researchgate.netcsic.es |
| Carbon-doped NaTaO₃ | 3.8 | researchgate.netcsic.es |
| Sulfur-doped NaTaO₃ | 3.52 | researchgate.netcsic.es |
X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis of this compound
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and the chemical (oxidation) states of the elements on the surface of this compound. wikipedia.org XPS works by irradiating the sample with X-rays and measuring the kinetic energy of the emitted photoelectrons.
The binding energies of the photoelectrons are characteristic of each element and their chemical environment. For NaTaO₃, XPS analysis confirms the presence of sodium (Na), tantalum (Ta), and oxygen (O). High-resolution spectra of the Na 1s, Ta 4f, and O 1s regions provide information on their oxidation states, confirming the formation of the Na⁺, Ta⁵⁺, and O²⁻ species expected in the compound. theiet.org
Table 6: XPS Binding Energies for Elements in this compound
| Element | XPS Peak | Binding Energy (eV) | Reference |
|---|---|---|---|
| Sodium | Na 1s | ~1070.1 - 1071.5 | theiet.orgdiva-portal.org |
| Tantalum | Ta 4f₇/₂ | ~25.1 - 26.5 | theiet.org |
| Tantalum | Ta 4f₅/₂ | ~28.3 | |
| Oxygen | O 1s | ~529.1 | theiet.org |
Microscopic and Morphological Characterization of this compound
The morphology, including particle size and shape, of this compound powders is critical for many of their applications and is typically investigated using electron microscopy techniques.
Scanning Electron Microscopy (SEM) is used to observe the surface morphology and particle shape of this compound. researchgate.net Studies have revealed various morphologies, including highly agglomerated and dense nanoparticles with irregular shapes, as well as more uniform nanocubes. theiet.orgresearchgate.net The synthesis method and subsequent treatments, such as annealing temperature, can significantly influence the surface morphology. theiet.org For instance, increasing the annealing temperature can lead to more particle segregation and grain growth. theiet.org
Transmission Electron Microscopy (TEM) provides higher resolution images, allowing for the determination of particle size distribution and a more detailed look at the nanoparticle morphology. theiet.orgresearchgate.net TEM analysis has confirmed the formation of NaTaO₃ nanoparticles with sizes ranging from 20 to 140 nm, with an average size of around 70 nm for some synthesis routes. theiet.orgresearchgate.net Other methods have produced nanocubes with sizes around 38 nm. researchgate.netcsic.es
Table 7: Morphological Characteristics of this compound from Electron Microscopy
| Technique | Observed Feature | Typical Dimensions | Reference |
|---|---|---|---|
| SEM | Agglomerated, dense nanoparticles | - | theiet.org |
| SEM | Irregular shapes | - | theiet.org |
| SEM | Nanocubes | - | researchgate.net |
| TEM | Nanoparticles | 20 - 140 nm | theiet.orgresearchgate.net |
| TEM | Nanocubes | 38 - 45 nm | researchgate.netcsic.es |
Scanning Electron Microscopy (SEM) for Surface Morphology of this compound
Scanning Electron Microscopy (SEM) is a pivotal technique for examining the surface morphology of this compound. It provides high-resolution images that reveal details about the size, shape, and aggregation of NaTaO₃ particles.
Researchers have utilized SEM to study the impact of synthesis conditions, such as annealing temperature, on the morphology of this compound nanoparticles. For instance, NaTaO₃ nanoparticles synthesized via a polymeric citrate (B86180) precursor route initially appear as highly agglomerated and dense particles with irregular shapes. acs.orgnih.govresearchgate.net As the annealing temperature is increased, changes in the surface morphology become evident. acs.orgnih.gov At lower annealing temperatures, such as 500 °C, the particles remain somewhat agglomerated, while higher temperatures lead to increased particle segregation and grain diffusion. researchgate.net In some preparations, a cubic morphology of both undoped and doped this compound nanostructures has been observed. arxiv.org
The magnification capabilities of SEM, often up to 50,000 times, allow for detailed observation of these morphological changes. acs.orgnih.gov To prevent surface charging effects during analysis, a non-conductive sample like this compound is typically coated with a thin layer of gold. acs.orgnih.gov
Table: Effect of Annealing Temperature on NaTaO₃ Morphology Observed by SEM
| Annealing Temperature | Observed Morphology |
| As-prepared | Highly agglomerated, dense, irregular nanoparticles. acs.orgnih.govresearchgate.net |
| 500 °C | Some particle segregation, still agglomerated. researchgate.net |
| 600 °C | Increased particle segregation. researchgate.net |
| 700 °C | Highest segregation of particles, promoting grain diffusion. researchgate.net |
Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for Nanostructure and Lattice Imaging of this compound
Transmission Electron Microscopy (TEM) and its high-resolution counterpart (HRTEM) are indispensable for probing the internal structure, particle size, and crystalline nature of this compound at the nanoscale. thermofisher.comwikipedia.org
TEM analysis has been successfully employed to confirm the formation of NaTaO₃ nanoparticles and to determine their size distribution. For example, nanoparticles synthesized through a polymeric citrate precursor method were found to have sizes ranging from 20 to 140 nm, with an average size of approximately 70 nm. acs.org The appearance of dense, agglomerated nanoparticles in TEM micrographs can be attributed to high synthesis temperatures, which can lead to grain diffusion and growth. acs.org In other studies, TEM has been used to identify the structural composition of nanocubes and mesocrystals, revealing that mesocrystals are composed of numerous nanocubes with sizes between 20 and 60 nm. researchgate.net
HRTEM provides even more detailed information, allowing for the direct imaging of the atomic lattice of this compound. wikipedia.org This technique is crucial for identifying crystal defects, understanding the atomic arrangement, and confirming the crystalline quality of the synthesized material. thermofisher.comwikipedia.org The interference of the electron wave with the crystal's atomic structure creates a phase-contrast image that, while complex to interpret directly, reveals the atomic columns of the crystallographic lattice. wikipedia.org
For TEM and HRTEM analysis, samples are typically prepared by drop-casting a dispersion of the this compound nanoparticles onto a carbon-coated copper grid, which is then air-dried. acs.orgnih.gov The analysis is performed using an accelerating voltage, for instance, 200 kV. acs.orgnih.gov
Selected Area Electron Diffraction (SAED) for Crystallographic Orientation in this compound
Selected Area Electron Diffraction (SAED) is a powerful crystallographic technique performed within a TEM that provides crucial information about the crystal structure and orientation of this compound. wikipedia.org By directing the electron beam onto a specific area of the sample, a diffraction pattern is generated, which is characteristic of the material's crystal lattice. wikipedia.orgyoutube.com
For polycrystalline materials like some forms of this compound, the SAED pattern consists of a series of concentric rings. wikipedia.orgyoutube.com Each ring corresponds to a specific set of crystallographic planes, and their diameters can be used to calculate the interplanar spacing (d-spacing). In contrast, a single-crystal sample will produce a pattern of distinct spots. youtube.com
SAED has been instrumental in confirming the crystalline nature of NaTaO₃ nanostructures. For instance, the SAED pattern of a this compound mesocrystal can display strong, ordered electron diffraction spots, which is indicative of high crystallinity and preferred orientation growth. researchgate.net This technique has also been used to identify the polycrystalline nature of sodium titanate microneedles by observing diffraction points corresponding to various crystal planes. rsc.org The ability to determine crystal orientation is vital for understanding the anisotropic properties of materials and for setting up specific orientations for other advanced microscopy experiments. wikipedia.org
Atomic Force Microscopy (AFM) for Surface Topography of this compound
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to generate three-dimensional images of a material's surface topography. azooptics.commeasurlabs.com It is a valuable tool for characterizing the surface features of this compound at the nanoscale, providing quantitative data on surface roughness and morphology. measurlabs.comtrigenotoul.com
AFM operates by scanning a sharp tip, attached to a cantilever, across the sample surface. azooptics.com The forces between the tip and the surface cause the cantilever to deflect, and this deflection is measured to create a topographical map. azooptics.com This method can provide information on modes of growth, nucleation, defects, and can differentiate between crystalline and amorphous phases on the surface. azooptics.com
In the context of related perovskite materials like strontium titanate, AFM has been used to observe layered structures with steps only a few angstroms thick and to quantify the root-mean-square (RMS) roughness of these layers. nanosurf.com For sodium titanate, a related compound, AFM has been used to show that topographic asperities and roughness values decrease with increasing deposition temperature. researchgate.net This highlights the capability of AFM to provide detailed quantitative analysis of surface characteristics, which are crucial for applications where surface interactions are important. trigenotoul.comnanosurf.com
Surface and Interface Analytical Methods for this compound
Understanding the surface properties of this compound is critical, as many of its applications, particularly in photocatalysis, are surface-driven phenomena.
Brunauer-Emmett-Teller (BET) Surface Area Analysis of this compound
The Brunauer-Emmett-Teller (BET) method is a widely used technique for determining the specific surface area of a material. iitk.ac.in This analysis is based on the physical adsorption of a gas, typically nitrogen, onto the surface of the solid at liquid nitrogen temperature (approximately 77 K). acs.orgnih.gov
For this compound, a high surface area is often desirable as it can lead to an increased number of active sites, which is beneficial for applications like photocatalysis. acs.org The BET analysis of NaTaO₃ nanoparticles synthesized via a polymeric citrate precursor route revealed a high surface area of 46.2 m²/g. acs.orgnih.gov This high surface area is attributed to the small particle size achieved through this synthesis method, which increases the surface-to-volume ratio. acs.org In addition to the surface area, BET studies can also provide information about the pore radius and pore size distribution of the material. acs.orgnih.gov
Table: Comparison of Surface Area for Synthesized this compound
| Synthesis Method | Surface Area (m²/g) | Reference |
| Polymeric Citrate Precursor Route | 46.2 | acs.orgnih.gov |
Electron Paramagnetic Resonance (EPR) for Photo-Induced Charge Carriers in this compound
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. uni-hannover.de It is a uniquely powerful tool for studying photo-induced charge carriers (electrons and holes) in semiconductor materials like this compound. researchgate.netacs.org
Upon irradiation with light of sufficient energy, electron-hole pairs are generated in NaTaO₃. researchgate.net EPR spectroscopy can be used to detect and characterize these paramagnetic species, providing insights into their nature (lattice vs. surface-trapped), formation, and recombination dynamics. researchgate.net
In-situ EPR studies have been conducted on NaTaO₃ to investigate the formation of light-induced paramagnetic species under conditions relevant to photocatalytic water reduction. acs.org Research has shown that in NaTaO₃ nanoparticles, the yield of photo-induced carriers is size-dependent, with smaller particles (e.g., 14 nm) exhibiting a higher yield and enhanced photocatalytic activity compared to larger particles (e.g., 26 nm) where rapid recombination occurs. researchgate.net The technique can distinguish between different types of trapped charge carriers based on their g-tensors and hyperfine coupling constants. researchgate.net These studies are crucial for understanding the fundamental electronic processes that govern the photocatalytic efficiency of this compound. uni-hannover.deacs.org
In Situ and Operando Characterization for Dynamic Processes in this compound Systems
The study of this compound, a material with significant potential in fields like photocatalysis and microelectronics, requires a deep understanding of its behavior under reaction conditions. rsc.org While conventional (ex situ) characterization techniques provide valuable information about a material's state before and after a process, they cannot capture the transient intermediate states and dynamic changes that occur during operation. In situ and operando characterization techniques are indispensable for observing these dynamic processes in real-time. In situ methods involve monitoring the material within a controlled environment (e.g., at high temperature or pressure), whereas operando techniques go a step further by simultaneously measuring the material's properties and its functional performance (e.g., catalytic activity). researchgate.net These advanced methods provide a direct correlation between structural or electronic changes and the material's activity, offering profound insights into reaction mechanisms, phase transitions, and degradation pathways.
In Situ X-ray Diffraction for Crystallization Monitoring of this compound
In situ X-ray diffraction (XRD) is a powerful technique for tracking real-time structural changes, such as the crystallization of amorphous materials into well-defined crystal structures. For this compound, understanding the transition from an amorphous to a crystalline state is crucial, as the photocatalytic activity can be highly dependent on the phase composition and degree of crystallinity. rsc.orgacs.org
A notable study investigated the heat-induced crystallization of an amorphous this compound precursor using in situ total X-ray scattering, with the data analyzed via pair distribution function (PDF) analysis. rsc.orgrsc.org This approach allows for the monitoring of both the long-range order, through Bragg diffraction, and the local atomic structure, which is particularly useful for tracking the evolution from a disordered amorphous state.
The research findings indicate that the amorphous this compound undergoes a series of transformations upon heating. rsc.org The local structure, particularly the Ta-O pair correlation, remains relatively stable, but significant changes are observed in the arrangement of Ta-Ta pairs. rsc.org Upon heating to 700 °C, the initially amorphous material does not form a single, pure crystalline phase but rather a composite material. This composite consists of two primary crystalline phases: natrotantite (Na2Ta2O6) and a distorted perovskite phase (NaTaO3), alongside a significant portion of remaining amorphous solid. rsc.orgrsc.org The in situ data revealed that even at 700 °C, the perovskite phase had not reached its highest symmetry, suggesting that the thermal energy provided was insufficient for complete structural ordering. rsc.org
Table 1: Phase Evolution of Amorphous this compound during In Situ Heating
| Temperature Range (°C) | Observed Structural Changes and Phase Evolution | Key Findings from In Situ XRD/PDF Analysis |
|---|---|---|
| Room Temperature - 550 | The material remains largely amorphous with short-range order. | The initial state is a non-crystalline solid with local atomic arrangements. |
| 550 - 700 | Crystallization begins, leading to the formation of multiple phases. | The material transforms into a composite of natrotantite and a distorted perovskite phase. rsc.org |
| At 700 | A mixture of natrotantite, distorted perovskite, and residual amorphous solid is present. rsc.org | The crystallization is incomplete, with disordered domains persisting. rsc.org |
In Situ X-ray Absorption Spectroscopy (XAS) for Electronic Structure Changes in this compound
In situ X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides critical information on the local atomic and electronic structure of a material, even in amorphous or nanocrystalline systems where long-range order is absent. ubc.camdpi.com The technique is divided into two regions: X-ray Absorption Near-Edge Structure (XANES), which is sensitive to the oxidation state and coordination geometry of the absorbing atom, and Extended X-ray Absorption Fine Structure (EXAFS), which provides details on interatomic distances and coordination numbers. researchgate.net
For this compound, in situ XAS is exceptionally well-suited for probing the dynamic changes in the electronic environment of tantalum (Ta) atoms during processes like photocatalysis or electrochemical reactions. While direct operando XAS studies on this compound are emerging, extensive research on analogous sodium titanate systems demonstrates the technique's power. mdpi.comnih.gov In these studies, operando XAS was used to follow the evolution of the Ti oxidation state during sodiation, revealing the core redox mechanism. mdpi.com
By applying this methodology to this compound, researchers can monitor the Ta L-edge or K-edge to track changes in the Ta oxidation state (e.g., Ta⁵⁺ to a reduced state) under UV irradiation or an applied potential. This would provide direct evidence of charge transfer and the involvement of tantalum centers in the redox process. For instance, during photocatalytic water splitting, one could correlate the rate of hydrogen evolution directly with changes in the Ta electronic structure, confirming its role as the active site.
Table 2: Hypothetical In Situ XAS Analysis of this compound during Photocatalysis
| Experimental Condition | Expected Information from XANES | Expected Information from EXAFS | Potential Insight |
|---|---|---|---|
| Pristine NaTaO₃ (in dark) | Confirmation of Ta⁵⁺ oxidation state. | Standard Ta-O bond distances and coordination number (~6). | Baseline structural and electronic state. |
| Under UV Irradiation (Operando) | Shift in absorption edge, indicating a change in the average Ta oxidation state due to photo-excited electrons. | Possible subtle changes in Ta-O bond lengths or disorder due to the presence of excited states or trapped charges. | Directly links electronic changes at the Ta site to photocatalytic activity. |
| After UV Irradiation | Return of the absorption edge to its original position, indicating reversibility. | Reversion to original bond distances and coordination. | Information on the stability and reversibility of the photocatalyst. |
Scanning Transmission X-ray Microscopy (STXM) for Hetero-Nanostructures involving this compound
Scanning Transmission X-ray Microscopy (STXM) is a state-of-the-art spectromicroscopy technique that combines high spatial resolution imaging with the chemical sensitivity of XAS. researchgate.net It allows for the mapping of the chemical composition and electronic structure of a sample on the nanoscale, making it ideal for studying complex hetero-nanostructures. researchgate.netmdpi.com By scanning a nanosized X-ray beam across the sample and collecting absorption spectra at each point, STXM can generate detailed chemical maps that distinguish between different phases or components. ubc.ca
In the context of this compound research, STXM is invaluable for characterizing hetero-nanostructures, such as composites of crystalline and amorphous phases or junctions with other materials like nickel oxide (NiO). acs.orgacs.org The photocatalytic efficiency of this compound can be significantly enhanced in such composite systems, where interfaces between different phases can promote charge separation. cjcatal.com
Drawing parallels from studies on sodium titanate systems, where STXM was used to visualize the non-uniform distribution of amorphous and crystalline phases, the technique can be applied to this compound to great effect. ubc.cacdnsciencepub.com For example, in a NaTaO₃/NiO heterojunction, STXM could be tuned to the Ta L-edge, Na K-edge, and Ni L-edge to map the spatial distribution of each component. Simultaneously, the XANES spectra from each region would reveal the local electronic structure, clarifying the nature of the interface and how it facilitates charge transfer during photocatalysis. This capability to provide spatially resolved chemical speciation is crucial for understanding why certain hetero-nanostructures exhibit superior performance. researchgate.netresearchgate.net
Table 3: Potential Application of STXM for a NaTaO₃/NiO Hetero-Nanostructure
| Analysis Mode | Information Obtained | Relevance to this compound Research |
|---|---|---|
| Imaging (at specific X-ray energies) | Chemical maps showing the spatial distribution of NaTaO₃ and NiO components with nanoscale resolution (~30 nm). researchgate.net | Visualizes the morphology of the heterojunction and the intimacy of contact between the two materials. |
| Point Spectroscopy (XANES) | Local electronic structure at selected points (e.g., within the NaTaO₃ particle, within the NiO particle, and at the interface). | Determines the oxidation states of Ta and Ni at the interface to understand charge distribution and band alignment. |
| Line Scan | Profile of chemical and electronic changes across the NaTaO₃/NiO interface. | Reveals the width of the interface region and the presence of any intermediate or mixed phases. |
Doping and Modification Strategies for Enhanced Sodium Tantalate Performance
Cationic Doping Effects on Sodium Tantalate
Cationic doping has been extensively explored as a method to improve the photocatalytic efficiency and modify the electronic properties of this compound.
Lanthanum (La) has been identified as a highly effective dopant for enhancing the photocatalytic activity of this compound, particularly for water splitting. aip.orgresearchgate.net Doping with lanthanum has been shown to significantly increase the apparent quantum yield of NiO-loaded this compound to as high as 56% at 270 nm. researchgate.net This enhancement is attributed to several factors, including a reduction in particle size and the formation of a characteristic step structure on the surface of the this compound crystals. aip.orgresearchgate.net The smaller particle size, with high crystallinity, increases the probability of photogenerated electrons and holes reacting with water molecules before they can recombine. researchgate.net
The introduction of lanthanum into the this compound lattice can create a core-shell structure, with a lanthanum-rich shell and a lanthanum-poor core. arxiv.org This shell plays a crucial role in trapping photoexcited electrons in shallow traps, which reduces their mobility but keeps them readily available for surface reactions. arxiv.org The photocatalytic performance of lanthanum-doped this compound can be optimized by controlling the lanthanum concentration, with studies showing a maximum performance at 2 mol. % La. qmul.ac.uk Furthermore, lanthanum doping has been observed to promote the formation of carbon monoxide as an intermediate product in the photocatalytic steam reforming of methane (B114726). scientific.net
| Dopant | Effect on this compound | Key Findings | Reference |
| Lanthanum (La) | Improved photocatalytic activity for water splitting. | Increased apparent quantum yield to 56% at 270 nm in NiO/NaTaO₃:La. | researchgate.net |
| Lanthanum (La) | Reduced particle size and created an ordered surface nanostructure. | Smaller particles (0.1-0.7 µm) compared to undoped NaTaO₃ (2-3 µm). | researchgate.net |
| Lanthanum (La) | Formation of a core-shell structure. | La-rich shell acts as a trap for photoexcited electrons, enhancing their availability for surface reactions. | arxiv.org |
| Lanthanum (La) | Optimized photocatalytic performance at a specific concentration. | Maximum performance observed at 2 mol. % La doping. | qmul.ac.uk |
Studies have investigated the impact of various dopants, including cobalt (Co) and samarium (Sm), on the properties of this compound. Theoretical studies based on density functional theory (DFT) have explored the effects of doping with 3d transition metals like cobalt. These calculations indicate that such cations can significantly influence the valence band structure of this compound, which is a key factor in inducing visible light absorption.
Samarium is another lanthanide that has been studied as a dopant for this compound. Along with other lanthanides like La, Pr, Nd, Gd, Tb, and Dy, Sm doping has been shown to improve the water-splitting activity of NiO/NaTaO₃ photocatalysts under UV light irradiation. aip.org The effectiveness of these dopants is linked to their ionic radius being close to that of the ion they are substituting in the crystal lattice. aip.org
| Dopant | Method of Study | Observed/Predicted Effects | Reference |
| Cobalt (Co) | Density Functional Theory (DFT) calculations | Influences the valence band structure, potentially inducing visible light absorption. | dntb.gov.ua |
| Samarium (Sm) | Experimental (Photocatalysis) | Improved water-splitting activity of NiO/NaTaO₃ under UV light. | aip.orgresearchgate.net |
Bismuth (Bi) and chromium (Cr) doping have been investigated as strategies for engineering the band gap of this compound. Hydrothermal synthesis of Bi-doped this compound nanoparticles has shown that the introduction of Bi³⁺ ions leads to a systematic shift in the X-ray diffraction patterns and a decrease in particle size. dntb.gov.uaresearchgate.net The diffuse reflection spectra of Bi-doped samples exhibit a red shift, indicating a reduction in the band gap energy. dntb.gov.uaresearchgate.net However, an increase in Bi³⁺ content has been associated with a decrease in the photocatalytic degradation of methylene (B1212753) blue, which is attributed to an increase in oxygen vacancies that can act as recombination centers for photogenerated charge carriers. dntb.gov.uaresearchgate.net Despite this, bismuth doping has been shown to enable visible light absorption up to 500 nm. semanticscholar.org
Chromium (Cr³⁺) doping, when introduced via a hydrothermal method, can lead to dual substitution, where Cr³⁺ ions occupy both Na⁺ and Ta⁵⁺ sites in the perovskite structure. peerj.comd-nb.info This dual substitution results in an increased surface area and a decreased band gap energy. peerj.comd-nb.info Theoretical simulations suggest that Cr³⁺ doping creates new intermediate bands below the conduction band, primarily due to the Cr 3d states, and broadens the valence band through hybridization with O 2p states. peerj.comd-nb.info These modifications to the electronic structure are responsible for the observed red-shift in the absorption edge and increased absorption in the visible region. peerj.comd-nb.info
| Dopant | Effect on this compound | Key Findings | Reference |
| Bismuth (Bi) | Reduced particle size and band gap. | Red shift in absorbance wavelength and enabled visible light absorption up to 500 nm. | dntb.gov.uaresearchgate.netsemanticscholar.org |
| Bismuth (Bi) | Decreased photocatalytic activity with increased doping. | Increased oxygen vacancies acting as recombination centers. | dntb.gov.uaresearchgate.net |
| Chromium (Cr) | Dual substitution at Na⁺ and Ta⁵⁺ sites. | Increased surface area and decreased band gap energy. | peerj.comd-nb.info |
| Chromium (Cr) | Formation of intermediate energy bands. | New bands formed below the conduction band due to Cr 3d states. | peerj.comd-nb.info |
Cobalt (Co) and Samarium (Sm) Doping Studies in this compound
Anionic Doping Effects on this compound
Anionic doping provides an alternative route to modify the electronic and photocatalytic properties of this compound, often by targeting the oxygen sites in the crystal lattice. jim.org.cn
Carbon doping has been shown to be an effective strategy for enhancing the photocatalytic activity of this compound and reducing its band gap. jim.org.cn When carbon is doped into this compound, it can promote the separation of photogenerated electron-hole pairs, thereby reducing recombination rates. jim.org.cn This leads to improved photocatalytic performance. jim.org.cn The introduction of carbon can also lead to a reduction in the band gap energy. For instance, carbon-doped this compound nanocubes synthesized via a hydrothermal process showed a reduced band gap of 3.8 eV compared to 3.94 eV for the undoped material. jim.org.cn
Furthermore, the formation of composites with carbon-based materials like reduced graphene oxide (RGO) has been shown to significantly enhance photocatalytic hydrogen production. A NaTaO₃/RGO composite demonstrated a hydrogen production rate 3.82 times higher than that of pure this compound. This improvement is attributed to the efficient charge separation properties of the composite, where a chemical bond is formed between the RGO and this compound.
| Dopant/Modification | Effect on this compound | Key Findings | Reference |
| Carbon (C) | Reduced band gap. | Band gap decreased from 3.94 eV to 3.8 eV. | jim.org.cn |
| Carbon (C) | Enhanced photocatalytic activity. | Promotes separation of photogenerated electron-hole pairs. | jim.org.cn |
| Reduced Graphene Oxide (RGO) Composite | Significantly improved photocatalytic H₂ production. | H₂ production rate was 3.82 times higher than pure NaTaO₃. | |
| Carbon (C) | Formation of impurity mid-gaps. | Can be partially incorporated into the NaTaO₃ matrix, reducing the band gap value. |
Sulfur doping has emerged as a promising method for enhancing both the photocatalytic and thermoelectric properties of this compound. When sulfur is doped into the this compound lattice, it can replace oxygen atoms, leading to a narrower band gap and improved photocatalytic activity under visible light. jim.org.cn For example, sulfur-doped this compound nanocubes exhibited a band gap of 3.52 eV, which is significantly lower than that of undoped (3.94 eV) and carbon-doped (3.8 eV) this compound. jim.org.cn This narrower band gap allows for greater absorption of visible light, and consequently, sulfur-doped this compound has shown higher photocatalytic activity in the degradation of methylene blue compared to both undoped and carbon-doped counterparts. jim.org.cn The enhanced activity is attributed to the formation of a mixed valence band due to the partial substitution of O²⁻ by S²⁻ ions.
From a thermoelectric perspective, first-principles studies have shown that sulfur doping can improve the thermoelectric properties of this compound. aip.orgarxiv.org Theoretical calculations suggest that sulfur-doped this compound is a better n-type thermoelectric material compared to its undoped form. aip.orgarxiv.org The evaluation of transport properties using Boltzmann transport theory indicates a favorable modification of the electronic band structure for thermoelectric applications. aip.orgarxiv.org
| Dopant | Effect on this compound | Key Findings | Reference |
| Sulfur (S) | Narrowed band gap. | Band gap reduced to 3.52 eV. | jim.org.cn |
| Sulfur (S) | Enhanced photocatalytic activity. | Higher degradation of methylene blue compared to undoped and C-doped NaTaO₃. | jim.org.cn |
| Sulfur (S) | Improved thermoelectric properties. | Predicted to be a better n-type thermoelectric material than undoped NaTaO₃. | aip.orgarxiv.org |
| Sulfur (S) | Formation of a mixed valence band. | Partial substitution of O²⁻ by S²⁻ ions enhances photocatalytic mechanism. |
Nitrogen (N), Phosphorus (P), and Fluorine (F) Doping Investigations in this compound
The introduction of non-metal anions like nitrogen, phosphorus, and fluorine into the this compound (NaTaO₃) lattice is a key strategy to modify its electronic structure and enhance its photocatalytic activity. peerj.comarxiv.org This approach, known as anionic doping, can lead to a reduction in the material's band gap, allowing it to absorb a broader spectrum of light, including the visible range. peerj.comarxiv.org
Nitrogen (N) Doping:
Nitrogen-doped this compound (N-doped NaTaO₃) has been successfully synthesized using methods like one-step hydrothermal processes and calcination with a nitrogen source such as melamine. nih.govnih.gov The incorporation of nitrogen into the NaTaO₃ structure, creating NaTaO₃₋ₓNₓ, has been shown to increase its photocatalytic activity under both UV and visible light. nih.govnih.gov For instance, N-doped NaTaO₃ with a specific nitrogen concentration (NaTaO₂.₉₅₃N₀.₀₄₇) demonstrated the highest visible-light photocatalytic activity for the degradation of methyl orange. nih.gov Similarly, another study found that NaTaO₂.₉₆₁N₀.₀₃₉ exhibited the highest photocatalytic activity for the degradation of methylene blue under UV light. nih.gov The doping process does not significantly alter the perovskite crystal structure of NaTaO₃. nih.gov
Phosphorus (P) Doping:
Phosphorus doping has been explored as a method to introduce defects and enhance the electrochemical properties of materials for applications like sodium-ion batteries. researchgate.netx-mol.net In related titanium-based materials, phosphorus doping has been shown to increase electronic conductivity and specific capacity for sodium ion storage. acs.org While specific research on phosphorus-doped NaTaO₃ for photocatalysis is less detailed in the provided results, the principles of creating surface vacancies and improving electrical conductivity are transferable. researchgate.net For example, phosphorus doping in macroporous carbon has been shown to create defects that enhance performance in sodium-ion batteries. x-mol.net
Fluorine (F) Doping:
Fluorine doping has been investigated in various perovskite oxides to improve their electrochemical performance. sioc-journal.cn Studies on other materials have shown that fluorine doping can lead to the creation of defects, an increase in oxygen vacancies, and an expansion of the unit cell volume, which can collectively enhance catalytic activity. sioc-journal.cn For instance, in Li₇La₃Zr₂O₁₂, fluorine doping has been shown to enhance electrochemical performance for solid-state lithium batteries. acs.org While direct detailed studies on fluorine-doped NaTaO₃ were not prevalent in the search results, the general effects of fluorine doping, such as reducing the valence state of B-site elements and increasing oxygen vacancy concentration, suggest a promising avenue for enhancing NaTaO₃'s properties. sioc-journal.cn
Self-Doping Phenomena in this compound (e.g., Ta⁴⁺ Self-Doping)
Self-doping, particularly the creation of Ta⁴⁺ species within the this compound lattice, is another effective strategy to modify its electronic properties and enhance photocatalytic activity. This phenomenon involves the reduction of some Ta⁵⁺ ions to Ta⁴⁺, which introduces defect energy levels within the band gap.
Research has shown that co-doping with carbon can facilitate the reduction of Ta⁵⁺ to Ta⁴⁺ in NaTaO₃. researchgate.net This C-Ta⁴⁺ co-doping, combined with the creation of nanocomposites with reduced graphene oxide (rGO), has led to significantly improved visible light photocatalytic performance. researchgate.net X-ray diffraction (XRD) and X-ray photoelectron spectroscopy (XPS) have confirmed that the introduction of carbon into the NaTaO₃ lattice results in the formation of Ta⁴⁺. researchgate.net
Surface Sensitization and Heterostructure Formation in this compound Composites
To further improve the performance of this compound, various surface modification strategies are employed. These include the integration of noble metal co-catalysts, decoration with metal oxides, and the formation of facet-coupled heterostructures. These modifications aim to enhance light absorption, improve charge separation, and provide active sites for catalytic reactions.
Noble Metal (e.g., AgNPs) Co-Catalyst Integration with this compound
The loading of noble metals, such as silver nanoparticles (AgNPs), onto the surface of this compound is a widely used method to enhance its photocatalytic activity. researchgate.netnih.gov These noble metal co-catalysts can efficiently trap photoexcited electrons from the conduction band of NaTaO₃, which reduces the recombination of electron-hole pairs and consequently boosts the photocatalytic efficiency. researchgate.net
The method and amount of silver loading have been found to influence the size and distribution of the Ag nanoparticles on the photocatalyst, which in turn affects the photocatalytic activity and selectivity. kyoto-u.ac.jp For instance, in a study on silver-loaded sodium titanate, a related perovskite, optimizing the loading amount and method significantly improved the production rate and selectivity of carbon monoxide from CO₂ reduction. kyoto-u.ac.jp The presence of noble metals like gold (Au) and platinum (Pt) can also serve to provide a pathway for the reduction of protons to hydrogen with a low overpotential during water splitting. acs.org
Metal Oxide Decoration (e.g., CuO, Co₃O₄) for Enhanced Photoactivity of this compound
Decorating this compound with other metal oxides, such as copper oxide (CuO) and cobalt oxide (Co₃O₄), is an effective strategy to create heterojunctions that promote charge separation and enhance photoactivity. researchgate.netresearchgate.net
Copper Oxide (CuO) Decoration: The decoration of lanthanum-doped this compound (LNTO) with CuO nanoparticles has been shown to significantly enhance the photocatalytic oxidation of ciprofloxacin (B1669076) under visible light. nih.gov The heterojunction formed between CuO and LNTO improves the mobility and separation of photogenerated charge carriers, and the presence of CuO leads to a reduction in the bandgap energy. nih.gov In one study, a 4.0 wt% loading of CuO on LNTO resulted in a 49-fold increase in the photoreaction rate compared to pure LNTO. nih.gov
Cobalt Oxide (Co₃O₄) Decoration: Co₃O₄ has been investigated as a co-catalyst for this compound, enhancing the evolution of products in photocatalytic reactions. researchgate.net The presence of Co₃O₄ facilitates efficient charge transport, thereby minimizing recombination. researchgate.net Co₃O₄ nanostructures themselves are known to be highly active catalysts for various oxidation reactions. bohrium.comnih.gov The catalytic performance of Co₃O₄ is often dependent on its morphology, with different nanostructures (nanoplates, nanorods, etc.) exhibiting varying levels of activity. nih.gov
Facet-Coupling Heterostructured Nanofibers Involving this compound
A more advanced approach to creating highly efficient heterostructures involves the fabrication of facet-coupled nanomaterials. This strategy focuses on creating a well-defined interface between different crystal facets of this compound and another material, such as tantalum pentoxide (Ta₂O₅).
One study demonstrated the development of facet-coupling NaTaO₃/Ta₂O₅ heterostructured nanofibers through a synchronous etching-epitaxial growth approach. researchgate.net In this structure, NaTaO₃ nanocubes grow in-situ along a specific crystallographic direction on the crystal plane of electrospun Ta₂O₅ nanofibers. researchgate.net This intimate facet coupling leads to improved charge transfer and light absorption, resulting in significantly enhanced photocatalytic hydrogen production, even without the use of a co-catalyst. researchgate.net The resulting bare NaTaO₃/Ta₂O₅ nanofibers exhibited a photocatalytic activity for hydrogen production that was far superior to that of the individual components or conventionally prepared heterostructures. researchgate.net
Future Research Directions and Emerging Applications of Sodium Tantalate
Sodium tantalate (NaTaO₃), a perovskite-type oxide, continues to be a material of significant scientific interest due to its unique electronic structure, stability, and versatile properties. While extensively studied for photocatalysis, particularly water splitting, the frontiers of research are expanding. Future investigations are aimed at refining its synthesis, deepening the understanding of its fundamental properties, engineering complex new forms, and unlocking its potential in a new generation of electronic and ceramic devices.
Q & A
Q. Table 1: Hydrothermal Synthesis Parameters and Outcomes
| Parameter | Undoped NaTaO₃ | S-doped NaTaO₃ | C-doped NaTaO₃ |
|---|---|---|---|
| Temperature (°C) | 140 | 180 | 180 |
| NaOH Concentration | 0.75 M | 1.5 g/50 mL | 1.5 g/50 mL |
| Crystal Size (nm) | 38 | 40 | 45 |
| Bandgap (eV) | 3.94 | 3.52 | 3.80 |
| Data sourced from . |
Advanced: How does in situ total X-ray scattering paired with pair distribution function (PDF) analysis provide insights into the local structural evolution of this compound during crystallization?
Answer:
In situ total X-ray scattering monitors real-time structural changes during heat-induced crystallization. For this compound:
- Phase Transitions : Amorphous precursors crystallize into a mix of natrotantite (R3̄cH) and distorted perovskite (Cmcm/Pbnm) phases at ~700°C, with residual amorphous content .
- Local Structure : PDF analysis reveals short-range order in amorphous phases, such as Ta-O coordination, which influences photocatalytic activity. Complementary STEM and spectroscopy validate spatial arrangements .
- Methodological Advantage : This approach resolves transient phases missed by conventional XRD, critical for optimizing synthesis routes for target properties .
Basic: How do characterization techniques like XRD and SEM contribute to verifying the phase purity and morphology of this compound?
Answer:
- XRD : Identifies crystal phases (e.g., perovskite vs. pyrochlore) and quantifies phase purity. For example, confirmed cubic Pm-3m phase in doped NaTaO₃, while detected impurities (Y₃TaO₇) with Na₂SO₄ flux .
- SEM/TEM : Resolves morphology (e.g., nanocubes, nanorods) and defects. Undoped NaTaO₃ forms uniform 38 nm cubes, while doping introduces size variations (40–45 nm) .
- Best Practice : Combine with EDS to confirm elemental composition and exclude contaminants .
Advanced: What experimental strategies resolve contradictions in reported photocatalytic activities between amorphous and crystalline this compound phases?
Answer:
- Amorphous vs. Crystalline : Amorphous NaTaO₃ (sol-gel synthesized) shows superior H₂ generation due to higher surface area and defect-driven charge separation. Crystalline phases (e.g., perovskite) excel in methylene blue degradation due to tailored bandgaps .
- Methodology : Use controlled annealing () to isolate phases and compare photocatalytic metrics (quantum yield, reaction rates). Bandgap engineering via doping () further clarifies structure-activity relationships.
- Data Reconciliation : Contextualize synthesis conditions (e.g., alkalinity, dopants) and characterization limits (e.g., XRD vs. PDF for amorphous content) .
Advanced: What are the challenges in achieving homogeneous rare-earth element doping in this compound, and how can they be methodologically addressed?
Answer:
- Challenges : Dopant segregation (e.g., Nb in YTaO₄) and phase instability due to ionic radius mismatch (). highlights inhomogeneous distribution in LiTaO₃, applicable to NaTaO₃.
- Solutions :
Basic: What role does alkaline environment play in the hydrothermal synthesis of this compound nanocubes?
Answer:
High alkalinity (≥0.75 M NaOH) facilitates:
Precursor Dissolution : Ta₂O₅ dissolves via reaction:
Ta₂O₅ + 2NaOH → 2NaTaO₃ + H₂O .
Morphology Control : NaOH concentration dictates nanocube formation; lower alkalinity may yield irregular shapes.
Doping Integration : Alkaline conditions stabilize dopants (e.g., S²⁻ from Na₂S₂O₃) within the lattice .
Advanced: How do phase coexistence and amorphous content in heat-treated this compound affect its electronic properties, and what methods quantify these effects?
Answer:
- Electronic Impact : Phase mixtures (e.g., natrotantite + perovskite) create heterojunctions, enhancing charge separation. Amorphous regions introduce mid-gap states, reducing bandgap ().
- Quantification Methods :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
